molecular formula C10H9BrN2 B1334938 1-(4-bromobenzyl)-1H-imidazole CAS No. 72459-46-2

1-(4-bromobenzyl)-1H-imidazole

Número de catálogo: B1334938
Número CAS: 72459-46-2
Peso molecular: 237.10 g/mol
Clave InChI: MZJSYLIOMLCYIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-bromobenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(4-bromophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJSYLIOMLCYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388130
Record name 1-(4-bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72459-46-2
Record name 1-(4-bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-bromobenzyl)-1H-imidazole, a key building block in the development of various pharmacologically active compounds. This document details the experimental protocol for its synthesis, along with a thorough analysis of its structural and spectroscopic properties.

Introduction

This compound is a substituted imidazole derivative of significant interest in medicinal chemistry and drug discovery. The imidazole moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of the 4-bromobenzyl group provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of imidazole with 4-bromobenzyl bromide. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. The use of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Experimental Protocol

The following protocol is a widely used and effective method for the synthesis of this compound.

Materials:

  • Imidazole

  • 4-Bromobenzyl bromide

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of sodium hydride (60% in mineral oil) is prepared in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0-4 °C).

  • A solution of imidazole in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride.

  • The reaction mixture is stirred at 0-4 °C for a specified time to allow for the complete deprotonation of imidazole.

  • A solution of 4-bromobenzyl bromide in anhydrous DMF is then added dropwise to the reaction mixture at 0-4 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • The reaction is quenched by the careful addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Yield:

While a specific yield for this exact reaction was not found in the surveyed literature, similar N-alkylation reactions of imidazoles with substituted benzyl halides typically proceed in good to excellent yields, often ranging from 70% to 95%, depending on the specific reaction conditions and purification methods employed.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physical Properties
PropertyValue
Molecular Formula C₁₀H₉BrN₂[1][2]
Molecular Weight 237.10 g/mol [1][2]
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm are as follows:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Imidazole H-2~7.7s1H
Imidazole H-4/H-5~7.2, ~6.9s, s1H, 1H
Benzyl CH₂~5.2s2H
Aromatic CH (ortho to CH₂)~7.1d2H
Aromatic CH (ortho to Br)~7.5d2H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are as follows:

CarbonChemical Shift (ppm)
Imidazole C-2~137
Imidazole C-4~129
Imidazole C-5~120
Benzyl CH₂~50
Aromatic C (C-Br)~122
Aromatic CH (ortho to Br)~132
Aromatic CH (ortho to CH₂)~129
Aromatic C (C-CH₂)~136

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum indicates the presence of specific functional groups. Key vibrational frequencies (ν) in cm⁻¹ include:

Functional GroupWavenumber (cm⁻¹)
C-H stretching (aromatic)3150 - 3000
C-H stretching (aliphatic)3000 - 2850
C=N and C=C stretching (imidazole and aromatic rings)1600 - 1450
C-N stretching1360 - 1250
C-Br stretching700 - 500

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 236 and 238 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Signaling Pathways and Experimental Workflows

The synthesis and characterization of this compound follow a logical workflow, as illustrated in the diagrams below.

Synthesis_Workflow reagents Imidazole & 4-Bromobenzyl bromide reaction N-Alkylation (NaH, DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Characterization_Workflow product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms structure Structural Confirmation & Purity Assessment nmr->structure ftir->structure ms->structure

Caption: Characterization workflow for the synthesized product.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The straightforward synthetic route and the well-defined spectroscopic properties make this compound a valuable intermediate for researchers and scientists in the field of drug development. The data and methodologies presented herein can serve as a reliable resource for the preparation and validation of this important chemical entity.

References

Technical Guide: 1-(4-bromobenzyl)-1H-imidazole (CAS: 72459-46-2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

1-(4-bromobenzyl)-1H-imidazole is a heterocyclic organic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromobenzyl group attached to an imidazole ring, makes it a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, and its established role in the landscape of drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 72459-46-2[1]
Molecular Formula C₁₀H₉BrN₂[2]
Molecular Weight 237.10 g/mol [2]
Melting Point 75 °C[1][2]
Boiling Point 371.5 ± 17.0 °C (Predicted)[2]
Density 1.44 ± 0.1 g/cm³ (Predicted)[2]
Appearance White to yellow solid[2]
Purity ≥95% (Commercially available)[1]
InChI Key MZJSYLIOMLCYIS-UHFFFAOYSA-N[1]

Spectroscopic Data

While specific, experimentally derived spectra for this compound are not widely published in peer-reviewed literature, the expected NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

Data Type Expected Chemical Shifts (δ ppm)
¹H NMR Imidazole Protons: - H-2: ~7.8-8.1 (singlet)- H-4/H-5: ~7.0-7.2 (singlets or doublets)Benzyl Protons: - Methylene (-CH₂-): ~5.2-5.4 (singlet)- Aromatic (phenyl): ~7.1-7.6 (multiplet, AA'BB' system)
¹³C NMR Imidazole Carbons: - C-2: ~137-139- C-4/C-5: ~119-130Benzyl Carbons: - Methylene (-CH₂-): ~50-52- C-Br: ~121-123- Aromatic CH: ~129-132- Quaternary C: ~135-137

Note: These are predicted ranges. Actual experimental values may vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the N-alkylation of imidazole with 4-bromobenzyl bromide. This is a standard nucleophilic substitution reaction where the nitrogen of the imidazole ring attacks the benzylic carbon. Below are two common and effective protocols.

Protocol 1: Alkylation using a Mild Base (Potassium Carbonate)

This method is a widely used and relatively safe procedure for N-alkylation.

Materials:

  • Imidazole

  • 4-Bromobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirring suspension, add a solution of 4-bromobenzyl bromide (1.0-1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Extraction: Evaporate the acetonitrile from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.

Protocol 2: Alkylation using a Strong Base (Sodium Hydride)

This method is often faster and may result in higher yields but requires handling of the highly reactive and flammable sodium hydride.

Materials:

  • Imidazole

  • 4-Bromobenzyl bromide

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Imidazolide Anion: To a suspension of sodium hydride (1.1 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0°C (ice bath). Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add 4-bromobenzyl bromide (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Partition the mixture between water and ethyl acetate. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel or recrystallization.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a key intermediate. Its utility stems from the distinct reactivity of its two main components:

  • The Imidazole Ring: This moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding and metal coordination.[3][4] It is considered a "privileged structure" in medicinal chemistry.

  • The Bromobenzyl Group: The bromine atom on the phenyl ring is a versatile functional handle. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

This dual functionality makes it an ideal starting material for building libraries of compounds for high-throughput screening in drug discovery programs. It serves as a scaffold to which various functionalities can be attached to explore structure-activity relationships (SAR).

Visualized Workflows and Logical Relationships

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocols.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Imidazole Imidazole Alkylation N-Alkylation (Base, Solvent, Heat) Imidazole->Alkylation Bromobenzyl 4-Bromobenzyl Bromide Bromobenzyl->Alkylation Filtration Filtration Alkylation->Filtration Crude Mixture Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification Crude Product Product 1-(4-bromobenzyl)- 1H-imidazole Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

This compound is a key building block. The diagram below illustrates its logical position in a synthetic hierarchy, enabling the creation of more complex, potentially bioactive molecules through further chemical transformations.

Intermediate_Role cluster_reactions Chemical Transformations cluster_products Potential Products Compound This compound (CAS: 72459-46-2) Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Compound->Coupling Substitution Nucleophilic Substitution (on Imidazole Ring) Compound->Substitution Other Other Functionalization Compound->Other API Active Pharmaceutical Ingredients (APIs) Coupling->API Library Compound Libraries for Screening Coupling->Library Probe Chemical Probes Substitution->Probe Other->Library

Caption: Role of this compound as a key synthetic intermediate.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and lab coat. Handle in a well-ventilated area or fume hood.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound (CAS: 72459-46-2) is a synthetically valuable compound whose importance lies in its role as a versatile intermediate rather than a final product with known biological activity. Its straightforward synthesis via N-alkylation and the presence of a modifiable bromophenyl group make it a staple in the toolkit of medicinal chemists for constructing novel molecules with therapeutic potential. The protocols and data provided in this guide serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-bromobenzyl)-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its structural and electronic properties are crucial for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic signatures, and a general experimental protocol for its synthesis. Due to the limited availability of specific experimental crystallographic and spectroscopic data in peer-reviewed literature, this guide combines established data with predicted values based on analogous structures to offer a thorough profile of the molecule.

Molecular Identity and Physicochemical Properties

This compound is characterized by an imidazole ring N-substituted with a 4-bromobenzyl group. This substitution pattern imparts specific steric and electronic features that influence its reactivity and potential for intermolecular interactions. The key identifiers and physicochemical properties are summarized below.

PropertyValueCitation(s)
Chemical Name This compound[1][2]
Synonym(s) 1-[(4-Bromophenyl)methyl]-1H-imidazole[2]
CAS Number 72459-46-2[1][2][3]
Molecular Formula C₁₀H₉BrN₂[1][3]
Molecular Weight 237.10 g/mol [1][3]
Physical Form Solid
Melting Point 75 °C
Boiling Point 371.5 °C at 760 mmHg
InChI 1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2
InChIKey MZJSYLIOMLCYIS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CBr)N2C=CN=C2

Molecular Structure Visualization

The molecular structure consists of a planar imidazole ring linked via a methylene bridge to a para-substituted bromophenyl ring. The flexibility of the methylene linker allows for various conformations, influencing the molecule's packing in the solid state and its binding to biological targets.

2D representation of this compound.

Crystallographic Data

A definitive single-crystal X-ray diffraction study for this compound was not identified in a comprehensive search of the Cambridge Structural Database (CSD) and other literature. However, analysis of structurally related compounds, such as 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione, reveals key structural motifs.[4] In such structures, the bromobenzyl group is often oriented at a significant dihedral angle relative to the heterocyclic ring, a feature that is likely to be present in the title compound. Precise bond lengths and angles for this compound would require experimental determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific, fully assigned spectra for this compound are not widely published, the expected spectral features can be predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C nuclei. These predictions are based on typical values for substituted imidazoles and benzyl derivatives.[5]

¹H NMR (Predicted) δ (ppm)¹³C NMR (Predicted) δ (ppm)
H2 (imidazole)7.6 - 7.8C2 (imidazole)137 - 139
H4/H5 (imidazole)7.0 - 7.2C4/C5 (imidazole)119 - 130
CH₂ (benzyl)5.2 - 5.4CH₂ (benzyl)50 - 53
Aromatic CH (ortho to CH₂)7.1 - 7.3Aromatic C (ortho to CH₂)128 - 130
Aromatic CH (ortho to Br)7.4 - 7.6Aromatic C (ortho to Br)131 - 133
Aromatic C (ipso to CH₂)135 - 137
Aromatic C (ipso to Br)121 - 123

Predicted spectra are typically referenced to a standard solvent like CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)Vibration Mode
3100 - 3150C-H stretching (imidazole ring)
3000 - 3100C-H stretching (aromatic ring)
2850 - 2960C-H stretching (methylene)
1590 - 1610C=C stretching (aromatic ring)
1450 - 1550C=N and C=C stretching (imidazole ring)
1000 - 1100C-Br stretching
Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/z ValueInterpretation
236/238Molecular ion peak [M]⁺ and [M+2]⁺, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1).
157Loss of bromine radical: [M - Br]⁺
91Tropylium ion, a common fragment from benzyl groups.
68Imidazole fragment.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of N-substituted imidazoles is the direct N-alkylation of imidazole.[6] The following is a generalized protocol for the synthesis of the title compound.

Reaction: Imidazole + 4-Bromobenzyl bromide → this compound

Materials:

  • Imidazole

  • 4-Bromobenzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Imidazole Imidazole Deprotonation Deprotonation of Imidazole Imidazole->Deprotonation Bromobenzyl 4-Bromobenzyl Bromide Alkylation N-Alkylation Bromobenzyl->Alkylation Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->Alkylation Quench Quench with Water Alkylation->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Wash Wash with Bicarbonate & Brine Extraction->Wash Dry Dry and Concentrate Wash->Dry Purification Column Chromatography Dry->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.
Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using the following standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Melting Point: The melting point of the purified solid should be determined and compared to the literature value.

  • Chromatography: TLC and/or HPLC can be used to assess the purity of the final product.

Conclusion

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-bromobenzyl)-1H-imidazole in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-bromobenzyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole core functionalized with a 4-bromobenzyl group. While specific, direct studies on the biological mechanism of action of this particular molecule are not extensively documented in peer-reviewed literature, its classification as a "Protein Degrader Building Block" provides a clear context for its intended application in the field of targeted protein degradation (TPD). This technical guide elucidates the core principles of its likely mechanism of action within this framework, focusing on its role as a key synthetic intermediate in the creation of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. We will explore the fundamental concepts of TPD, the potential protein targets for imidazole-based ligands, and the experimental workflows required to characterize the activity of degraders derived from this building block.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD aims to remove the protein from the cell entirely. The most prominent TPD technology is the use of PROTACs.

PROTACs are heterobifunctional molecules composed of three key components:

  • A ligand that binds to a target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The primary mechanism of action for a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The Role of this compound as a Building Block

Given its chemical structure, this compound serves as a versatile scaffold in the synthesis of targeted protein degraders. The imidazole ring is a common motif in medicinal chemistry, known to interact with various protein targets. The 4-bromobenzyl group provides a reactive handle, specifically the bromine atom, which can be readily modified using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a linker, which is then connected to an E3 ligase ligand.

The logical workflow for utilizing this building block in drug discovery is outlined below.

G Experimental Workflow for Developing a Degrader from this compound cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Mechanism of Action A This compound (Building Block) D PROTAC Synthesis (via Cross-Coupling) A->D B Linker Synthesis B->D C E3 Ligase Ligand (e.g., for VHL, CRBN) C->D E Binding Assays (SPR, ITC) D->E F Ternary Complex Formation (SPR, FRET) E->F G Biochemical Degradation Assay (in vitro ubiquitination) F->G H Cellular Degradation Assay (Western Blot, Proteomics) G->H I Phenotypic Assays (e.g., Cell Viability, Apoptosis) H->I J Target Engagement Assays (CETSA) H->J K Signaling Pathway Analysis (Phospho-proteomics, Reporter Assays) I->K

Caption: Workflow for PROTAC development using the imidazole building block.

Potential Signaling Pathways and Protein Targets

While the specific protein target for a degrader derived from this compound would be determined by further chemical modifications and the nature of the complete PROTAC molecule, the imidazole scaffold is known to be a privileged structure for targeting several classes of proteins implicated in disease.

  • Kinases: Many imidazole-based compounds are potent kinase inhibitors. A PROTAC derived from this building block could potentially target kinases involved in oncogenic signaling pathways such as the MAPK/ERK or PI3K/Akt pathways. For instance, some imidazole derivatives have shown activity against EGFR and B-Raf.

  • Tubulin: Certain imidazole compounds interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.

  • Receptor Tyrosine Kinases (RTKs): A recent study highlighted that some imidazole derivatives can downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK), which is involved in cell survival and proliferation.

  • Wnt/β-catenin Pathway: The same study on AXL-RTK inhibitors also showed a downregulation of target genes in the Wnt/β-catenin pathway, such as c-Myc.

A hypothetical signaling pathway that could be targeted is depicted below.

Caption: PROTAC-mediated degradation of a receptor tyrosine kinase.

Quantitative Data Summary

As this compound is a building block, it does not have intrinsic biological activity data such as IC50 or EC50 values in the context of a final drug. However, once a final PROTAC molecule is synthesized, a series of quantitative assays would be performed to characterize its potency and efficacy. The table below illustrates the types of data that would be collected.

ParameterDescriptionTypical AssayExample Value
Binding Affinity (Kd) Measures the binding strength of the PROTAC to the Protein of Interest (POI) and the E3 Ligase independently.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)1-100 nM
Ternary Complex Formation (α) Measures the cooperativity of the formation of the POI-PROTAC-E3 Ligase complex.SPR, Fluorescence Resonance Energy Transfer (FRET)>1
Degradation Potency (DC50) The concentration of the PROTAC required to degrade 50% of the target protein in cells.Western Blot, Mass Spectrometry-based Proteomics1-50 nM
Maximal Degradation (Dmax) The maximum percentage of protein degradation achieved at saturating PROTAC concentrations.Western Blot, Mass Spectrometry-based Proteomics>90%
Cellular Potency (GI50) The concentration of the PROTAC that causes 50% inhibition of cell proliferation.Cell Viability Assays (e.g., MTT, CellTiter-Glo)10-500 nM

Detailed Experimental Protocols

The characterization of a novel protein degrader derived from this compound would involve a series of key experiments.

Western Blotting for Protein Degradation
  • Objective: To quantify the reduction in the levels of the target protein following treatment with the PROTAC.

  • Methodology:

    • Plate cells (e.g., a cancer cell line known to express the POI) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT)
  • Objective: To determine the effect of POI degradation on cell proliferation and viability.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

Surface Plasmon Resonance (SPR) for Binding and Ternary Complex Formation
  • Objective: To measure the binding kinetics of the PROTAC to its targets and to confirm the formation of the ternary complex.

  • Methodology:

    • Immobilize the purified POI or E3 ligase on a sensor chip.

    • Flow a series of concentrations of the PROTAC over the chip to measure the binding affinity (Kd) to the individual proteins.

    • To measure ternary complex formation, saturate the immobilized POI with the PROTAC and then flow the E3 ligase over the complex. An increase in the response unit (RU) indicates the formation of the ternary complex.

    • Alternatively, immobilize the E3 ligase, saturate with the PROTAC, and then flow the POI.

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and to calculate the Kd.

Conclusion

This compound is a valuable chemical entity within the rapidly advancing field of targeted protein degradation. Its mechanism of action is not as a standalone therapeutic but as a foundational component for the construction of highly specific and potent protein degraders. By leveraging the known pharmacology of the imidazole scaffold and the strategic placement of the bromobenzyl group for synthetic elaboration, researchers can develop novel PROTACs to target a wide array of disease-relevant proteins. The comprehensive characterization of these resulting molecules, through a combination of biochemical, cellular, and mechanistic studies, is essential for advancing them through the drug discovery pipeline. This guide provides a foundational understanding of the principles and experimental approaches required for this endeavor.

The Biological Versatility of 1-(4-Bromobenzyl)-1H-Imidazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-bromobenzyl)-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide consolidates the current understanding of these derivatives, focusing on their antimicrobial, antifungal, and cytotoxic properties. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this chemical core.

Antimicrobial and Antifungal Activities

Derivatives of this compound and structurally related compounds have been investigated for their efficacy against a range of microbial and fungal pathogens. The biological activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the MIC values for various imidazole derivatives against selected bacterial and fungal strains. It is important to note that direct data for a series of this compound derivatives is limited in publicly available literature; therefore, data for structurally related compounds are included to provide a broader context for structure-activity relationships.

Compound ID/DescriptionTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
(E)-N'-(1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene)isonicotinohydrazideEscherichia coli ATCC 35218Similar to standardsKanamycin B, Penicillin G-
1-Benzyl-5-(4-chlorophenyl)-1H-imidazoleSaccharomyces cerevisiae95 ± 7.07 (IC50)--
2,5-bis(4-chlorophenyl)-1-methyl-1H-imidazoleSaccharomyces cerevisiae---
N-substituted imidazole derivative (1b)Staphylococcus aureus---
Bacillus subtilis---
Escherichia coli---
Pseudomonas aeruginosa---
Candida albicans---
Aspergillus niger---

Note: Specific MIC values for compound (1b) were not provided in the abstract, but it was identified as the most active in the series.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution or tube dilution method, following established guidelines.

Workflow for MIC Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in microtiter plates add_inoculum Inoculate each well with the microbial suspension start->add_inoculum inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate plates at optimal temperature and duration (e.g., 37°C for 24h) add_inoculum->incubate read_results Visually inspect for turbidity or use a plate reader to measure optical density incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometric plate reader. Positive and negative controls are included in each assay.

Cytotoxic Activity

Several studies have highlighted the potential of imidazole derivatives as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Quantitative Cytotoxicity Data

The following table presents the IC50 values for imidazole derivatives against different human cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)
1-Benzyl-5-(4-chlorophenyl)-1H-imidazoleSaccharomyces cerevisiae95 ± 7.07
Imidazole-pyridine hybrid 5cBT474 (breast)35.98 ± 1.09 (24h), 40.47 ± 1.13 (48h)
MDA-MB-468 (breast)43.46 ± 1.08 (24h), 49.23 ± 1.21 (48h)
Imidazole-pyridine hybrid 5dBT474 (breast)35.56 ± 1.02 (24h), 39.62 ± 1.09 (48h)
Imidazole-pyridine hybrid 5eBT474 (breast)39.19 ± 1.12 (24h), 39.85 ± 1.25 (48h)
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Assay

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Measurement seed_cells Seed cells in 96-well plates and allow to adhere overnight treat_cells Treat cells with serial dilutions of test compounds seed_cells->treat_cells incubate_cells Incubate for a specified duration (e.g., 24, 48, or 72h) treat_cells->incubate_cells add_mtt Add MTT solution to each well and incubate (e.g., 4h) incubate_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_abs Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure_abs calculate_ic50 Calculate the IC50 value from the dose-response curve measure_abs->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT. The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanisms of Action

The biological activities of imidazole derivatives are often attributed to their ability to interact with key biological targets, such as enzymes and signaling pathways. While the precise mechanisms for many this compound derivatives are still under investigation, related compounds have been shown to exert their effects through various pathways.

Enzyme Inhibition

A prominent mechanism of action for many antifungal azole compounds is the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[2] This disruption of the fungal cell membrane leads to cell death. Imidazole derivatives have also been shown to inhibit other enzymes, including those involved in cancer progression.[3]

Conceptual Pathway of Azole Antifungal Action

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component CYP51->Ergosterol Product Fungal Cell Death Fungal Cell Death Membrane->Fungal Cell Death Disruption leads to Imidazole Imidazole Derivative Imidazole->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Induction of Oxidative Stress

Some studies suggest that imidazole derivatives can induce oxidative stress in target cells.[4] This involves the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to apoptosis or cell death.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives and their analogues. The presented data and protocols are intended to aid researchers in the design and execution of further studies to explore the full therapeutic potential of this promising class of compounds.

References

Potential Therapeutic Targets of 1-(4-bromobenzyl)-1H-imidazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the therapeutic targets and mechanism of action of 1-(4-bromobenzyl)-1H-imidazole. This document, therefore, presents a technical guide on the potential therapeutic targets based on the well-documented biological activities of structurally related N-benzylimidazole and other imidazole derivatives. The information herein should serve as a foundational resource for initiating research and development efforts for this compound.

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The compound this compound, featuring an N-benzyl substitution and a bromine atom on the phenyl ring, possesses structural elements that suggest potential for diverse pharmacological activities. This whitepaper explores the plausible therapeutic targets and mechanisms of action for this compound by extrapolating from the known biological profiles of related imidazole derivatives.

Potential Therapeutic Areas and Targets

Based on the activities of analogous compounds, this compound could be investigated for the following therapeutic applications:

  • Antimicrobial Therapy: Imidazole derivatives are renowned for their antifungal and antibacterial properties.

  • Oncology: Various imidazole-containing compounds have demonstrated significant anticancer activity.

  • Anti-inflammatory Treatment: The imidazole nucleus is present in several compounds with anti-inflammatory properties.

  • Neurological Disorders: Certain imidazole derivatives have shown potential as anticonvulsant agents.

A summary of potential molecular targets for imidazole derivatives is presented in Table 1.

Therapeutic AreaPotential Molecular TargetRationale based on Imidazole Derivatives
Antimicrobial Lanosterol 14α-demethylaseInhibition of this enzyme disrupts ergosterol synthesis in fungi, leading to cell membrane damage. This is a well-established mechanism for azole antifungals.
Bacterial DNA gyrase and topoisomerase IVInhibition of these enzymes interferes with bacterial DNA replication, transcription, and repair.
Oncology TubulinDisruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.
Kinases (e.g., EGFR, VEGFR)Inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
TopoisomerasesInhibition of DNA replication and induction of apoptosis in cancer cells.
Anti-inflammatory Cyclooxygenase (COX) enzymesInhibition of prostaglandin synthesis, which are key mediators of inflammation.
p38 MAP KinaseModulation of inflammatory cytokine production.
Neurological Disorders Voltage-gated sodium channelsModulation of neuronal excitability.
GABA-A receptorsEnhancement of inhibitory neurotransmission.

Potential Signaling Pathways

The interaction of this compound with its potential targets could modulate various signaling pathways. Below are representative diagrams of pathways that could be affected based on the known activities of imidazole derivatives.

antifungal_mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Imidazole_Derivative 1-(4-bromobenzyl) -1H-imidazole Imidazole_Derivative->Lanosterol_14a_demethylase Inhibition

Figure 1: Potential antifungal mechanism of action.

anticancer_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK) Receptor_Kinase->Signaling_Cascade Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Imidazole_Derivative 1-(4-bromobenzyl) -1H-imidazole Imidazole_Derivative->Receptor_Kinase Inhibition

Figure 2: Potential anticancer signaling pathway inhibition.

Proposed Experimental Protocols

To elucidate the therapeutic targets and mechanism of action of this compound, a systematic experimental approach is necessary.

In Vitro Target-Based Assays

A logical workflow for initial in vitro screening is depicted below.

experimental_workflow Compound 1-(4-bromobenzyl) -1H-imidazole Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Target_Identification Target Identification (e.g., Kinase Panel, Receptor Binding) Primary_Screening->Target_Identification Active Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization Confirmed Hit In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Figure 3: High-level experimental workflow for drug discovery.

a. Enzyme Inhibition Assays (e.g., Lanosterol 14α-demethylase)

  • Objective: To determine the inhibitory activity of the compound against a specific enzyme.

  • Methodology:

    • Recombinant human lanosterol 14α-demethylase is incubated with varying concentrations of this compound.

    • The substrate, lanosterol, is added to initiate the reaction.

    • The reaction is stopped after a defined period, and the product formation is quantified using LC-MS/MS.

    • The IC50 value (concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.

b. Kinase Inhibition Assays

  • Objective: To screen the compound against a panel of kinases to identify potential targets.

  • Methodology:

    • A radiometric or fluorescence-based kinase assay is used.

    • The compound is incubated with a specific kinase, its substrate peptide, and ATP (radiolabeled or modified for detection).

    • The amount of phosphorylated substrate is measured to determine the kinase activity.

    • The percent inhibition at a given concentration is calculated, and for active compounds, the IC50 is determined.

Cell-Based Assays

a. Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

  • Methodology (Broth Microdilution):

    • Serial dilutions of this compound are prepared in a 96-well microtiter plate containing microbial growth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

b. Cancer Cell Line Viability Assays

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

  • Methodology (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Conclusion

While specific experimental data for this compound is not yet available in the public domain, its chemical structure strongly suggests a high potential for biological activity. The therapeutic targets and pathways outlined in this whitepaper, derived from the extensive research on related imidazole derivatives, provide a solid foundation for initiating a comprehensive investigation into its pharmacological profile. A systematic approach involving in vitro target-based and cell-based assays will be crucial in uncovering the specific therapeutic applications of this promising compound. The experimental protocols and workflows detailed here offer a roadmap for such an investigation, paving the way for potential new therapeutic interventions.

The Structure-Activity Relationship of 1-Benzyl-1H-Imidazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationships of 1-Benzyl-1H-Imidazole Derivatives

The 1-benzyl-1H-imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a wide array of biological activities. The strategic placement of a benzyl group on the imidazole nitrogen, coupled with diverse substitutions on both the benzyl and imidazole rings, has profound effects on the pharmacological profile of these compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-benzyl-1H-imidazoles, focusing on their activity as Takeda G-protein-coupled receptor 5 (TGR5) agonists, aldosterone synthase (CYP11B2) inhibitors, and their potential as anticancer and antimicrobial agents. This document is intended to be a resource for researchers and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows.

TGR5 Agonistic Activity

The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising target for the treatment of metabolic diseases, including type 2 diabetes and obesity. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and promotes glucose homeostasis. A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists.

Quantitative Structure-Activity Relationship Data for TGR5 Agonists

The following table summarizes the in vitro efficacy of selected 1-benzyl-1H-imidazole-5-carboxamide derivatives, highlighting the impact of substitutions on the benzyl moiety on their agonistic activity against human TGR5 (hTGR5).

Compound IDR Group on Benzyl RingEC50 (nM) of hTGR5 Agonistic Activity
1aH15.3
1b4-Methyl10.7
1c4-Methoxy13.9
1d4-(Trifluoromethyl)1.3
1e4-Chloro2.8
1f4-(Trifluoromethoxy)5.6

Data sourced from Bioorganic & Medicinal Chemistry, 2021, 32, 115972.[1]

The SAR data reveals that electron-withdrawing groups at the para-position of the benzyl ring significantly enhance the agonistic potency. The 4-(trifluoromethyl)benzyl derivative (1d) exhibited the highest potency, with an EC50 value of 1.3 nM.

TGR5 Signaling Pathway

The activation of TGR5 by a 1-benzyl-1H-imidazole agonist initiates a downstream signaling cascade that culminates in the secretion of GLP-1.

TGR5_Signaling_Pathway Agonist 1-Benzyl-1H-imidazole Agonist TGR5 TGR5 Agonist->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Epac->GLP1_Secretion Synthesis_Workflow Start Imidazole-4,5- dicarboxylic acid Step1 Esterification Start->Step1 Intermediate1 Dimethyl imidazole- 4,5-dicarboxylate Step1->Intermediate1 Step2 N-Benzylation Intermediate1->Step2 Intermediate2 Dimethyl 1-benzyl- 1H-imidazole-4,5- dicarboxylate Step2->Intermediate2 Step3 Selective Hydrolysis Intermediate2->Step3 Intermediate3 1-Benzyl-5-(methoxycarbonyl)- 1H-imidazole-4-carboxylic acid Step3->Intermediate3 Step4 Decarboxylation Intermediate3->Step4 Intermediate4 Methyl 1-benzyl- 1H-imidazole-5-carboxylate Step4->Intermediate4 Step5 Amidation Intermediate4->Step5 FinalProduct 1-Benzyl-1H-imidazole- 5-carboxamide Derivatives Step5->FinalProduct Anticancer_Mechanism Compound 1-Benzyl-1H-imidazole Derivative Bax_Bak Bax/Bak Activation Compound->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL Inhibition Compound->Bcl2_BclxL Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2_BclxL->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

"1-(4-bromobenzyl)-1H-imidazole as a building block in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: 1-(4-bromobenzyl)-1H-imidazole as a Core Building Block in Modern Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4][5][6][7] Among the vast library of imidazole-containing scaffolds, this compound stands out as a particularly versatile and valuable building block. Its structure, featuring the biologically active imidazole moiety and a synthetically tractable bromobenzyl group, provides an ideal starting point for the development of novel therapeutic agents. The bromine atom serves as a convenient handle for extensive chemical modifications, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies. This guide explores the synthesis, diverse pharmacological applications, and experimental protocols related to this compound and its derivatives, highlighting its significance in the quest for new drugs.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a straightforward and efficient process, making it an readily accessible starting material for medicinal chemistry campaigns.

Experimental Protocol: Synthesis of this compound (S11a)[8]
  • Materials: Sodium hydride (NaH, 60% in paraffin oil), dry dimethylformamide (DMF), imidazole, 1-bromo-4-(bromomethyl)benzene.

  • Procedure:

    • Suspend sodium hydride (19.5 mmol, 800 mg) in 3 mL of dry DMF.

    • Cool the suspension to 4°C.

    • Add a solution of imidazole (15.0 mmol, 1.02 g) in 3 mL of DMF dropwise to the cooled suspension.

    • Stir the resulting solution at 4°C for 1 hour to allow for the deprotonation of imidazole.

    • In a separate flask, dissolve 1-bromo-4-(bromomethyl)benzene (15.0 mmol, 3.75 g) in DMF.

    • Add the solution of 1-bromo-4-(bromomethyl)benzene to the reaction mixture.

    • Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product using silica gel column chromatography to obtain the pure this compound.

G cluster_reactants Reactants cluster_process Process Imidazole Imidazole Deprotonation 1. Deprotonation (4°C, 1h) Imidazole->Deprotonation NaH NaH in DMF NaH->Deprotonation Bromobenzene 1-bromo-4-(bromomethyl)benzene Addition 2. Nucleophilic Substitution Bromobenzene->Addition Deprotonation->Addition Imidazole Anion Purification 3. Workup & Purification Addition->Purification Product This compound Purification->Product G cluster_rxn Cross-Coupling Reactions cluster_targets Biological Evaluation Core This compound Scaffold Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Heck Heck Coupling (Alkenes) Core->Heck Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Library Diverse Compound Library Suzuki->Library Heck->Library Sonogashira->Library Buchwald->Library Antifungal Antifungal Library->Antifungal Anticancer Anticancer Library->Anticancer Enzyme Enzyme Inhibition Library->Enzyme G Imidazole Imidazole Derivative (e.g., from this compound) Enzyme Lanosterol 14α-demethylase (CYP51) Imidazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Depletion Death Fungal Cell Death Membrane->Death cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Pathway Downstream Signaling Cascade Receptor->Pathway Apoptosis Apoptosis Receptor->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->Receptor Inhibits

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(4-bromobenzyl)-1H-imidazole, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.60s1HH-2 (imidazole ring)
~7.50d2HAr-H (ortho to CH₂)
~7.15s1HH-5 (imidazole ring)
~7.10d2HAr-H (ortho to Br)
~6.90s1HH-4 (imidazole ring)
~5.10s2HCH₂ (benzyl)

Solvent: CDCl₃. The chemical shifts are estimations based on the analysis of similar structures and may vary depending on the experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~138.0C-2 (imidazole ring)
~136.5Ar-C (quaternary, attached to CH₂)
~132.0Ar-CH (ortho to Br)
~129.5C-5 (imidazole ring)
~129.0Ar-CH (ortho to CH₂)
~122.0Ar-C (quaternary, attached to Br)
~119.5C-4 (imidazole ring)
~50.0CH₂ (benzyl)

Solvent: CDCl₃. The chemical shifts are estimations based on the analysis of similar structures and may vary depending on the experimental conditions.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (CH₂)
~1600, ~1490Medium-StrongAromatic C=C stretch
~1510MediumImidazole ring C=N stretch
~1070StrongC-N stretch
~1010StrongC-Br stretch

The IR data is based on characteristic absorption bands for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
236/238High[M]⁺ (Molecular ion peak with bromine isotopes)
157Medium[M - Br]⁺
169/171High[Br-C₆H₄-CH₂]⁺ (Bromobenzyl cation)
91Medium[C₇H₇]⁺ (Tropylium ion)
68Medium[C₃H₄N₂]⁺ (Imidazole cation)

The fragmentation pattern is predicted based on the structure of the molecule. The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

2.1 Synthesis of this compound

This protocol is adapted from established methods for the N-alkylation of imidazoles.

  • Materials: Imidazole, 4-bromobenzyl bromide, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of imidazole (1.0 equivalent) in anhydrous DMF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the imidazolide anion.

    • Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2.2 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required.

2.3 IR Spectroscopy

  • Sample Preparation:

    • Thin Film: If the sample is an oil, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and record the spectrum.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

2.4 Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For ESI, the sample is introduced via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Reactants (Imidazole, 4-bromobenzyl bromide) reaction N-Alkylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation end Final Characterized Compound structure_confirmation->end

Caption: Workflow for the synthesis and spectroscopic characterization.

Solubility and Stability of 1-(4-bromobenzyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of 1-(4-bromobenzyl)-1H-imidazole. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from closely related analogs, fundamental chemical principles, and established pharmaceutical testing guidelines. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering guidance on handling, formulation, and the design of further experimental studies. This guide outlines standard protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to elucidate the stability profile of this compound.

Introduction

This compound is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The imidazole moiety is a key structural feature in many biologically active molecules, and the introduction of a 4-bromobenzyl group can significantly influence its physicochemical properties, including solubility and stability.[1][2] A thorough understanding of these properties is critical for its development and application, impacting everything from synthesis and purification to formulation and bioavailability. This guide provides a summary of the available data and outlines a systematic approach for the experimental characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from commercial supplier safety data sheets and chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72459-46-2[3][4][5]
Molecular Formula C₁₀H₉BrN₂[3][5]
Molecular Weight 237.1 g/mol [3][5]
Melting Point 75 °C[6]
Boiling Point 371.5 °C at 760 mmHg[6]
Appearance Solid[6]
Purity Typically >95%[4][6]
Storage Store at room temperature.[5][6]

Solubility Profile

Imidazole itself is highly soluble in polar solvents like water and alcohols.[7] The solubility of imidazole derivatives is influenced by the nature of the substituents. The 4-bromobenzyl group introduces a significant hydrophobic character to the molecule, which would be expected to decrease its aqueous solubility compared to unsubstituted imidazole. Conversely, the lipophilic nature of the benzyl group likely enhances its solubility in organic solvents.

The imidazole ring has a pKa of approximately 7 for its conjugate acid, meaning its protonation state and, consequently, its solubility in aqueous media are pH-dependent.[8] It is anticipated that the solubility of this compound in aqueous solutions will increase in acidic conditions due to the formation of the protonated imidazolium cation.[7]

Table 2: Inferred and Potential Solubility of this compound

SolventExpected SolubilityRationale
Water (neutral pH) Low to sparingly solubleThe hydrophobic 4-bromobenzyl group is expected to dominate, reducing aqueous solubility.
Aqueous Acid (e.g., 0.1 M HCl) Moderately solubleProtonation of the imidazole nitrogen to form a more soluble salt.
Aqueous Base (e.g., 0.1 M NaOH) Low solubilityThe molecule is expected to be in its neutral, less soluble form.
Methanol, Ethanol SolublePolar protic solvents are generally good solvents for imidazole derivatives.
Dimethyl Sulfoxide (DMSO) SolubleA common polar aprotic solvent for a wide range of organic compounds.
Acetonitrile SolubleA polar aprotic solvent often used in analytical chemistry.
Dichloromethane, Chloroform SolubleNon-polar organic solvents are likely to dissolve the compound due to the benzyl group.
Hexanes, Heptane Sparingly soluble to insolubleHighly non-polar solvents are unlikely to be effective.
Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.

  • Quantification: Withdraw a known volume of the clear, saturated supernatant. Dilute the sample appropriately and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate (e.g., 24-48h at constant T) prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for solubility determination.

Stability Profile and Degradation Pathways

Specific stability data for this compound is not available. However, the stability of the molecule can be inferred from the known reactivity of the imidazole ring and the bromo-benzyl moiety. Forced degradation studies are essential to identify potential degradation products and pathways.[9][10][11]

The imidazole ring is susceptible to oxidation and photodegradation.[12] The stability of halogenated aromatic compounds generally correlates with the carbon-halogen bond strength, which follows the trend C-Cl > C-Br > C-I.[13] This suggests that the C-Br bond in this compound could be a site of degradation, particularly under photolytic conditions.

Table 3: Predicted Stability and Potential Degradation Pathways

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl, heat) Likely stableHydrolysis is not a primary pathway for the core structure.
Basic (e.g., 0.1 M NaOH, heat) Potentially susceptible to hydrolysisPossible cleavage of the benzyl-imidazole bond, though likely requires harsh conditions.
Oxidative (e.g., H₂O₂, heat) SusceptibleOxidation of the imidazole ring.[12]
Thermal (solid state and solution) Likely stable at moderate temperaturesDecomposition at elevated temperatures.
Photolytic (UV/Vis light) SusceptibleCleavage of the C-Br bond to form radical species, and potential degradation of the imidazole ring.[12][13]
Recommended Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines to elucidate the intrinsic stability of the molecule.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water/acetonitrile mixture). For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

    • Oxidation: Treat with 3% H₂O₂ at room temperature or elevated temperature.

    • Thermal Stress: Expose the solid and solution samples to high temperatures (e.g., 80-100 °C).

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Sample at multiple time points (e.g., 0, 6, 12, 24, 48 hours) to assess the rate of degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Stability_Testing_Workflow cluster_stress Stress Conditions acid Acidic (HCl, heat) analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base Basic (NaOH, heat) base->analysis oxidative Oxidative (H₂O₂, heat) oxidative->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis start Prepare Samples (Solid and Solution) start->acid start->base start->oxidative start->thermal start->photo characterize Characterize Degradants analysis->characterize report Report Stability Profile characterize->report

Caption: Workflow for stability testing.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, a comprehensive profile can be inferred from the behavior of related compounds and fundamental chemical principles. It is anticipated to have low aqueous solubility at neutral pH, with increased solubility in acidic conditions, and good solubility in polar organic solvents. The molecule is likely susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for systematically determining the definitive solubility and stability characteristics of this compound, which is essential for its further development and application in research and industry.

References

In Silico Modeling of 1-(4-bromobenzyl)-1H-imidazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 1-(4-bromobenzyl)-1H-imidazole and its analogues, focusing on their interactions with the key antifungal target, Lanosterol 14α-demethylase (CYP51). As the incidence of fungal infections and resistance to existing therapies continues to rise, the rational design of novel antifungal agents is of paramount importance. In silico techniques such as molecular docking and molecular dynamics simulations offer powerful tools to elucidate binding mechanisms, predict affinities, and guide the development of more potent and selective inhibitors.

Core Focus: Inhibition of Lanosterol 14α-demethylase (CYP51)

Imidazole-based compounds are a well-established class of antifungal agents that function by inhibiting CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4][5] The inhibitory action of azole antifungals, including imidazoles, is primarily achieved through the coordination of a nitrogen atom (N-3 of the imidazole ring) to the heme iron atom within the active site of CYP51.[6][7] This interaction blocks the normal catalytic activity of the enzyme, which is the oxidative removal of the 14α-methyl group from lanosterol.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data from in silico and in vitro studies of imidazole and triazole derivatives targeting CYP51. While specific data for this compound is not extensively published, the data for analogous compounds provide valuable insights into the expected binding affinities and inhibitory concentrations.

Table 1: Molecular Docking and In Vitro Activity of Azole Derivatives against Candida albicans CYP51

Compound/AnalogBinding Affinity (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Fluconazole-8.10.31Heme, Tyr132[6][9]
2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamideNot Reported0.46Not Reported[9]
N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamideNot Reported0.33Not Reported[9]
1,2,4-Triazine Derivative 2-8.2Not ReportedNot Reported[6]
1,2,4-Triazine Derivative 3-8.7Not ReportedNot Reported[6]
1,2,4-Triazine Derivative 4-11.2Not ReportedNot Reported[6]
1,2,4-Triazine Derivative 5-9.9Not ReportedNot Reported[6]
1,2,4-Triazine Derivative 6-11.9Not ReportedNot Reported[6]
1,2,4-Triazine Derivative 7-9.2Not ReportedNot Reported[6]
1,2,4-Triazine Derivative 8-8.9Not ReportedNot Reported[6]
1,2,4-Triazine Derivative 9-10.3Not ReportedNot Reported[6]

Table 2: Binding Affinity of Oxadiazole Derivatives against Candida albicans CYP51

CompoundBinding Affinity (kcal mol−1)
UOSO10-8.8
UOSO12-9.2
UOSO13-9.8
UOSO14-9.5
Fluconazole-8.5

Data for Table 2 was extracted from a study on oxadiazole derivatives targeting Candida CYP51, providing a comparative context for binding affinities.[7]

Experimental Protocols

This section outlines the generalized methodologies for key in silico experiments.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[10]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Candida albicans CYP51, PDB ID: 5FSA) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the active site of the protein based on the co-crystallized ligand or from literature reports.

    • Generate a grid box that encompasses the entire active site to define the search space for the docking algorithm.

  • Docking Simulation:

    • Perform the docking calculation using a program like AutoDock Vina.

    • The program will explore different conformations of the ligand within the defined grid box and score them based on a scoring function.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.

  • System Preparation:

    • Use the best-docked pose of the protein-ligand complex as the starting structure.

    • Place the complex in a periodic box of a suitable shape (e.g., cubic).

    • Solvate the system with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms.

      • NPT (Isothermal-Isobaric Ensemble): Bring the system to the desired pressure (e.g., 1 atm) while maintaining the temperature. Gradually release the position restraints.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

    • Save the trajectory data at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the complex.

    • Analyze the persistence of key protein-ligand interactions over the simulation time.

Visualizations

Ergosterol Biosynthesis Pathway and the Role of CYP51

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the crucial role of Lanosterol 14α-demethylase (CYP51), the target of this compound and other azole antifungals.

Ergosterol_Biosynthesis cluster_membrane Fungal Cell Membrane acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Pyrophosphate mevalonate->fpp squalene Squalene fpp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol_intermediate Intermediates lanosterol->ergosterol_intermediate CYP51 (Target of Imidazoles) ergosterol Ergosterol ergosterol_intermediate->ergosterol inhibitor This compound inhibitor->lanosterol Inhibits

Caption: Fungal Ergosterol Biosynthesis Pathway.

In Silico Modeling Workflow

This diagram outlines the typical workflow for the in silico analysis of a small molecule inhibitor like this compound.

In_Silico_Workflow start Start: Define Research Question protein_prep Protein Preparation (e.g., CYP51 from PDB) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet analysis1 Analysis of Docking Results (Binding Poses & Affinities) docking->analysis1 md_sim Molecular Dynamics Simulation (e.g., GROMACS) analysis1->md_sim analysis2 Trajectory Analysis (RMSD, RMSF, Interactions) md_sim->analysis2 conclusion Conclusion & Further Steps analysis2->conclusion admet->conclusion

References

Methodological & Application

Application Note: Step-by-Step Synthesis of 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-bromobenzyl)-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The described method involves the N-alkylation of imidazole with 4-bromobenzyl bromide using a strong base in an aprotic polar solvent. This document includes detailed experimental procedures, safety precautions, characterization data, and a visual workflow to ensure reproducible and efficient synthesis.

Introduction

Imidazole derivatives are a critical class of heterocyclic compounds widely utilized in the development of novel therapeutic agents and functional materials. The imidazole moiety is a key component in many biologically active molecules due to its ability to engage in various biological interactions. The title compound, this compound, serves as a versatile intermediate for further chemical modifications, such as cross-coupling reactions, making it a valuable precursor in drug discovery and organic synthesis. This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

Materials and Methods

Reagents and Solvents
  • Imidazole (C₃H₄N₂)

  • 4-Bromobenzyl bromide (C₇H₆Br₂)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

1. Reaction Setup:

  • Under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DMF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

2. Deprotonation of Imidazole:

  • In a separate flask, dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the imidazole solution dropwise to the stirred NaH suspension at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

3. N-Alkylation Reaction:

  • Dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF.

  • Add the 4-bromobenzyl bromide solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

4. Work-up and Extraction:

  • Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted sodium hydride.

  • Once the gas evolution has ceased, dilute the mixture with deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

ParameterValue
Reactants Imidazole, 4-Bromobenzyl bromide, NaH
Solvent Anhydrous DMF
Molar Ratio (I:B:NaH) 1 : 1 : 1.3
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Expected Yield 80-90% (after purification)
Purity (by NMR) >95%

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.50-7.60 (m, 3H, Ar-H & Imidazole-H)

    • δ 7.10-7.20 (m, 3H, Ar-H & Imidazole-H)

    • δ 6.90 (s, 1H, Imidazole-H)

    • δ 5.10 (s, 2H, CH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 138.0 (Ar-C)

    • δ 137.0 (Ar-C)

    • δ 132.0 (Ar-CH)

    • δ 129.5 (Imidazole-CH)

    • δ 129.0 (Ar-CH)

    • δ 122.0 (Ar-C-Br)

    • δ 119.0 (Imidazole-CH)

    • δ 50.0 (CH₂)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ calculated for C₁₀H₁₀BrN₂: 237.00; found: 237.0.

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 4-Bromobenzyl bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. Use in a fume hood.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound start Start: Dry Glassware under Inert Atmosphere add_nah Add NaH (1.3 eq) and Anhydrous DMF start->add_nah cool_0c Cool to 0 °C add_nah->cool_0c add_imidazole Add Imidazole (1.0 eq) in DMF Dropwise cool_0c->add_imidazole deprotonation Stir at 0 °C for 30 min (Deprotonation) add_imidazole->deprotonation add_bromide Add 4-Bromobenzyl Bromide (1.0 eq) in DMF Dropwise deprotonation->add_bromide reaction_rt Warm to Room Temperature and Stir for 4-6 h add_bromide->reaction_rt quench Quench with Water at 0 °C reaction_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_concentrate Dry (MgSO4), Filter, and Concentrate wash->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify product Final Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: N-Alkylation of Imidazole with 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of imidazoles is a cornerstone of synthetic organic chemistry, providing access to N-substituted imidazoles that are crucial structural motifs in a wide range of pharmaceuticals, agrochemicals, and functional materials. The imidazole ring, present in essential biomolecules like the amino acid histidine, offers two nitrogen atoms for potential functionalization. The N-alkylation reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of an alkyl halide. This document provides detailed experimental protocols for the synthesis of 1-(4-bromobenzyl)-1H-imidazole via the N-alkylation of imidazole with 4-bromobenzyl bromide. Two common and effective methods are presented, one utilizing a mild base (potassium carbonate) and the other a strong base (sodium hydride), to accommodate different laboratory settings and reaction requirements.

Reaction Scheme

The N-alkylation of imidazole with 4-bromobenzyl bromide involves the nucleophilic attack of an imidazole nitrogen on the benzylic carbon of 4-bromobenzyl bromide. The use of a base is essential to deprotonate the imidazole, thereby enhancing its nucleophilicity and driving the reaction forward to form the desired product, this compound, and a salt byproduct.

Caption: General reaction scheme for N-alkylation of imidazole.

Experimental Protocols

Two distinct protocols are provided below. Protocol 1 employs potassium carbonate, a mild and easy-to-handle base. Protocol 2 utilizes sodium hydride, a significantly stronger base that requires handling under anhydrous and inert conditions.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is a widely used, safe, and efficient procedure for the N-alkylation of imidazoles.[1][2]

Materials:

  • Imidazole

  • 4-Bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.[2]

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add 4-bromobenzyl bromide (1.05 - 1.2 eq) to the mixture.[1][2]

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile or ethyl acetate.[2]

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Extraction:

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with deionized water and then with brine.[1][2]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1][2] Filter off the drying agent and evaporate the solvent in vacuo to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel, typically using an ethyl acetate/hexane gradient.[1]

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This protocol uses a strong base and is suitable for less reactive systems or when a faster reaction rate is desired. This procedure must be carried out under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[1][2]

Materials:

  • Imidazole

  • 4-Bromobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of imidazole (1.0 eq) in anhydrous DMF.[1]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.[2] Caution: Hydrogen gas evolves during this step.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete.[1][2]

  • Alkylation: Cool the mixture back to 0 °C and add 4-bromobenzyl bromide (1.05 eq) dropwise via syringe.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup (Quenching): Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted sodium hydride.

  • Extraction:

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers and wash them with water and brine to remove DMF and salts.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) or by recrystallization.[1]

Data Presentation

The following table summarizes the typical quantitative parameters for the described protocols.

ParameterProtocol 1 (K₂CO₃)Protocol 2 (NaH)
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Imidazole 1.0 eq1.0 eq
4-Bromobenzyl bromide 1.05 - 1.2 eq1.05 eq
Base 2.0 eq1.1 eq
Solvent Anhydrous Acetonitrile (CH₃CN)Anhydrous DMF or THF
Temperature Reflux0 °C to Room Temperature
Reaction Time 4 - 8 hours2 - 4 hours
Typical Yield Good to ExcellentGood to Excellent

Experimental Workflow Visualization

The logical flow of the N-alkylation experiment, from initial setup to the final purified product, is depicted in the diagram below.

G Workflow for N-Alkylation of Imidazole cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Mix Reactants (Imidazole, Base, Solvent) add_alkyl_halide 2. Add 4-Bromobenzyl Bromide reactants->add_alkyl_halide react 3. Stir under Reaction Conditions (Heat/Time) add_alkyl_halide->react monitor 4. Monitor by TLC react->monitor quench 5. Quench Reaction & Remove Solids/Solvent monitor->quench extract 6. Liquid-Liquid Extraction (EtOAc/Water) quench->extract dry 7. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Column Chromatography or Recrystallization concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: High-Purity Isolation of 1-(4-bromobenzyl)-1H-imidazole using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(4-bromobenzyl)-1H-imidazole is a valuable building block in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, such as imidazole and 4-bromobenzyl bromide, and other byproducts. Achieving high purity is critical for subsequent reactions and biological assays. This application note provides a detailed protocol for the purification of this compound using silica gel flash column chromatography. The method is designed to be efficient and scalable.

Principle of Separation Column chromatography is a technique used to separate chemical compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] For this application, silica gel, a polar stationary phase, is employed. The separation relies on the polarity differences between the target compound and impurities. The crude mixture is loaded onto the column and a mobile phase, typically a mixture of non-polar and polar solvents, is passed through it. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the silica gel, allowing for their effective separation into different fractions.[2]

Experimental Protocol

This protocol provides a comprehensive methodology for the purification of this compound.

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)[3]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column with stopcock

  • TLC plates (silica gel 60 F254)[3]

  • TLC developing chamber

  • UV lamp (254 nm)

  • Beakers, flasks, and test tubes for fraction collection

  • Rotary evaporator

  • Cotton or glass wool

2. Step 1: Thin-Layer Chromatography (TLC) Analysis Before performing column chromatography, it is essential to determine an optimal solvent system using TLC. The ideal system should provide good separation between the desired product and any impurities, with the product spot having a retention factor (Rf) of approximately 0.2-0.4.[2]

  • Procedure:

    • Prepare several eluent systems with varying ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70 v/v).

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the dissolved crude mixture onto separate TLC plates.

    • Develop the plates in a chamber containing the different eluent systems.

    • After development, visualize the spots under a UV lamp.[2]

    • Calculate the Rf value for each spot in each solvent system. The system that gives the best separation with the target compound at an Rf ≈ 0.2-0.4 should be used for the column.

3. Step 2: Column Preparation (Slurry Method) Proper column packing is crucial to achieve good separation.

  • Procedure:

    • Secure a glass chromatography column vertically to a retort stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out.[2]

    • In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[2] A general rule is to use a 50:1 to 100:1 weight ratio of silica gel to crude product.[2]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Gently tap the column to ensure the silica gel packs evenly and to remove any air bubbles.[2]

    • Allow the silica to settle, ensuring the solvent level never drops below the top of the silica bed.

4. Step 3: Sample Loading

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[2]

    • Carefully add the dissolved sample to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level does not fall below the top of the bed.[2]

5. Step 4: Elution and Fraction Collection

  • Procedure:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution by opening the stopcock. For flash chromatography, gentle pressure can be applied to the top of the column to increase the flow rate.

    • Collect the eluent in small, numbered fractions using test tubes or flasks.

    • Monitor the separation by spotting collected fractions onto TLC plates and developing them.[2]

    • Once the desired compound begins to elute, fractions containing the pure product (as determined by TLC) should be collected together.[2]

6. Step 5: Product Isolation

  • Procedure:

    • Combine all fractions that contain the pure product into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[2]

    • Determine the yield and confirm purity using analytical methods such as HPLC, NMR, or melting point.

Data Presentation

The following table summarizes the typical parameters and expected results for the purification process.

ParameterValue / DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for efficient separation of moderately polar organic compounds.[3]
Mobile Phase Gradient: 10% to 30% Ethyl Acetate in n-HexaneA gradient elution ensures that less polar impurities elute first, followed by the target compound, providing better resolution.
TLC Rf Values
4-bromobenzyl bromide~0.8 (in 20% EtOAc/Hexane)Less polar starting material, travels faster up the TLC plate and elutes first from the column.
This compound~0.3 (in 20% EtOAc/Hexane)The target compound, moderately polar. An Rf of 0.2-0.4 is ideal for column separation.[2]
Imidazole~0.1 (in 20% EtOAc/Hexane)Highly polar starting material, will have low mobility on TLC and will be strongly retained by the column.
Detection Method UV light at 254 nmThe imidazole and bromobenzyl moieties are UV-active, allowing for easy visualization on TLC plates.

Workflow Visualization

The following diagram illustrates the logical workflow of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Dev 1. TLC System Development Slurry_Prep 2. Prepare Silica Slurry TLC_Dev->Slurry_Prep Select Eluent Column_Pack 3. Pack Chromatography Column Slurry_Prep->Column_Pack Sample_Load 5. Load Sample onto Column Column_Pack->Sample_Load Sample_Prep 4. Dissolve Crude Sample Sample_Prep->Sample_Load Elution 6. Elute with Mobile Phase Sample_Load->Elution Collect_Fractions 7. Collect Fractions Elution->Collect_Fractions TLC_Analysis 8. Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Pool_Fractions 9. Pool Pure Fractions TLC_Analysis->Pool_Fractions Identify Pure Fractions Evaporation 10. Solvent Evaporation Pool_Fractions->Evaporation Pure_Product 11. Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 1-(4-bromobenzyl)-1H-imidazole in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(4-bromobenzyl)-1H-imidazole in enzyme inhibition assays. While specific inhibitory data for this compound against key enzymes is not widely published, its structural motifs, particularly the imidazole ring, are common in potent inhibitors of several enzyme classes. This document outlines the primary potential enzyme targets, provides detailed protocols for assessing inhibitory activity, and describes the relevant biological pathways.

Potential Enzyme Targets and Rationale

The imidazole moiety is a well-established pharmacophore known to coordinate with the heme iron in cytochrome P450 (CYP) enzymes or interact with active sites of other key enzymes. Based on the structure of this compound, the following enzymes are primary candidates for inhibition screening:

  • Cytochrome P450 Family: The nitrogen atom in the imidazole ring can act as a ligand for the heme iron atom in the active site of CYP enzymes. This makes enzymes like Aromatase (CYP19A1) and CYP121 (from Mycobacterium tuberculosis) potential targets.

  • Steroid Sulfatase (STS): Non-steroidal inhibitors of STS often feature heterocyclic rings. Given the role of STS in hormone-dependent cancers, this is a relevant target for novel small molecules.

Quantitative Inhibition Data

Table 1: Inhibitory Activity of Imidazole Derivatives against Aromatase (CYP19A1)

Compound/DrugStructureIC50 (µM)Reference Compound
This compound Data not available Letrozole (IC50 ≈ 0.031 µM)
MiconazoleImidazole-containing antifungal0.6Aminoglutethimide
ClotrimazoleImidazole-containing antifungal1.8Aminoglutethimide
KetoconazoleImidazole-containing antifungal60Aminoglutethimide
1-(Diarylmethyl)-1H-imidazole derivative (21l)Structurally related imidazole0.132 (antiproliferative in MCF-7)Not specified

Data compiled from various sources for comparative purposes.

Table 2: Inhibitory Activity of Non-Steroidal Inhibitors against Steroid Sulfatase (STS)

Compound/DrugStructure ClassIC50 (nM)Assay System
This compound Data not available
Irosustat (a non-steroidal inhibitor)Sulfamate-based~0.21 (in MCF-7 cells)Radioisotope assay in cells
Fluorinated triazole derivative (12e)Triazole-based36Enzymatic assay (placenta)
Coumarin derivative (10e)Coumarin-based190Enzymatic assay (placenta)

Data compiled from various sources for comparative purposes.

Experimental Protocols

The following are detailed protocols for conducting in vitro enzyme inhibition assays for the potential targets of this compound.

Protocol 1: In Vitro Aromatase (CYP19A1) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and common literature methods for assessing aromatase inhibition.

Objective: To determine the IC50 value of this compound against human aromatase (CYP19A1).

Materials:

  • Recombinant Human Aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic substrate)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Aromatase Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • This compound (dissolved in DMSO)

  • Letrozole (positive control, dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing the NADPH regenerating system in assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of the diluted inhibitor or vehicle (DMSO) to the appropriate wells. Include wells for a "no inhibitor" control and a positive control (Letrozole).

  • Enzyme Addition: Add the recombinant human aromatase enzyme to all wells except the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the "no inhibitor" control (set to 100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro Steroid Sulfatase (STS) Inhibition Assay (Fluorogenic)

This protocol utilizes a fluorogenic substrate to measure STS activity.

Objective: To determine the IC50 value of this compound against human STS.

Materials:

  • Recombinant Human Steroid Sulfatase or cell/tissue lysates containing STS.

  • 4-Methylumbelliferyl sulfate (4-MUS) - fluorogenic substrate.

  • Assay Buffer (e.g., Tris-HCl, pH 7.5).

  • This compound (dissolved in DMSO).

  • Irosustat or other known STS inhibitor (positive control).

  • Stop Solution (e.g., 0.5 M NaOH).

  • 96-well black, flat-bottom plates.

  • Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm).

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer from a DMSO stock, ensuring the final DMSO concentration is below 1%.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add the diluted inhibitor or vehicle (DMSO) to the respective wells.

  • Enzyme Addition: Add the STS enzyme preparation to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding the 4-MUS substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the Stop Solution to each well. The high pH also enhances the fluorescence of the product.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50 value.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound) add_reagents Add Reagents & Inhibitor to 96-well Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution (e.g., Aromatase) prep_enzyme->add_reagents prep_reagents Prepare Assay Reagents (Buffer, Substrate, Cofactors) prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction incubate Incubate & Measure Signal start_reaction->incubate calc_rate Calculate Reaction Rates incubate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Aromatase (CYP19A1) Signaling Pathway

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to GeneTranscription Gene Transcription (Proliferation, Growth) ER->GeneTranscription Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->Aromatase Inhibits

Caption: Inhibition of the Aromatase pathway blocks estrogen synthesis.

Steroid Sulfatase (STS) Signaling Pathway

G cluster_sts STS-Mediated Steroid Activation cluster_downstream Downstream Signaling SteroidSulfates Inactive Steroid Sulfates (DHEAS, E1S) STS Steroid Sulfatase (STS) SteroidSulfates->STS Substrate ActiveSteroids Active Steroids (DHEA, Estrone) STS->ActiveSteroids Hydrolyzes HormoneReceptors Androgen/Estrogen Receptors ActiveSteroids->HormoneReceptors Activate SignalingPathways Proliferation Pathways (e.g., MAPK/ERK, Wnt/β-catenin) HormoneReceptors->SignalingPathways Trigger TumorGrowth Tumor Growth & Proliferation SignalingPathways->TumorGrowth Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->STS Inhibits

Application Notes and Protocols for the Synthesis of 1-(4-bromobenzyl)-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and data for the synthesis of 1-(4-bromobenzyl)-1H-imidazole and its analogs, compounds of interest in drug discovery due to their potential biological activities, including antifungal and antitubercular properties.[1][2][3][4]

Introduction

Imidazole-based compounds are a significant class of heterocyclic molecules that are integral to many biological processes and are common scaffolds in medicinal chemistry.[3][4] The this compound core, in particular, has been identified as a key pharmacophore in the development of inhibitors for enzymes such as cytochrome P450 121 (CYP121) in Mycobacterium tuberculosis and fungal lanosterol 14α-demethylase.[5][6] This document outlines a general and efficient method for the synthesis of these analogs, provides characterization data, and illustrates the key biological pathways these compounds target.

Data Presentation

Table 1: Synthesis and Characterization Data of this compound and Analogs
Compound IDR Group (Analog)Yield (%)Melting Point (°C)¹H NMR (δ ppm, DMSO-d₆)References
1a H65-70755.34 (s, 2H), 7.00 (s, 1H), 7.20 (d, 2H), 7.55 (d, 2H), 7.68 (s, 1H)[7]
1b 4-Cl65-70--[7]
1c 3,4-diCl65-70--[7]
2a 2-phenyl-289-2907.22 (t, 2H), 7.54 (d, 1H), 7.63-7.69 (m, 3H), 8.19 (d, 2H), 12.98 (s, 1H)[8]
2b 4-bromophenyl-288-2907.22 (s, 2H), 7.55-7.66 (m, 2H), 7.77 (d, 2H), 8.12 (d, 2H), 13.00 (s, 1H)[8]

Note: '-' indicates data not available in the cited sources. NMR data is for the benzimidazole analog.

Experimental Protocols

General Protocol for the Synthesis of 1-(substituted-benzyl)-1H-imidazole Analogs

This protocol is adapted from a general procedure for the N-alkylation of imidazole.[7]

Materials:

  • Imidazole or substituted imidazole

  • Substituted benzyl bromide (e.g., 4-bromobenzyl bromide, 3,4-dichlorobenzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium bromide (TBAB) - optional, as a phase-transfer catalyst

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Deprotonation: Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution at 0 °C. Caution: NaH is highly reactive and flammable.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Dissolve the substituted benzyl bromide (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow reagents Imidazole & Substituted Benzyl Bromide reaction_setup Reaction Setup (Anhydrous THF, Inert Atm.) reagents->reaction_setup deprotonation Deprotonation (NaH, 0°C to RT) reaction_setup->deprotonation alkylation N-Alkylation (RT) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Column Chromatography workup->purification product Purified 1-(substituted-benzyl) -1H-imidazole Analog purification->product

Caption: General experimental workflow for the synthesis of 1-(substituted-benzyl)-1H-imidazole analogs.

Signaling Pathway: Mechanism of Action of Azole Antifungals

azole_moa cluster_membrane Fungal Cell Membrane Synthesis lanosterol Lanosterol enzyme Lanosterol 14α-demethylase (Fungal CYP450) lanosterol->enzyme ergosterol Ergosterol disruption Disruption of Fungal Cell Membrane Integrity enzyme->ergosterol Conversion enzyme->disruption Depletion of Ergosterol azole Azole Antifungal (e.g., 1-(4-bromobenzyl) -1H-imidazole analog) azole->enzyme Inhibition cell_death Fungistatic/Fungicidal Effect disruption->cell_death

Caption: Mechanism of action of azole antifungals via inhibition of ergosterol biosynthesis.[1][4][6]

Signaling Pathway: Inhibition of CYP121 in Mycobacterium tuberculosis

cyp121_inhibition cYY Cyclo(L-Tyr-L-Tyr) (cYY) cyp121 CYP121 Enzyme cYY->cyp121 mycocyclosin Mycocyclosin viability M. tuberculosis Viability mycocyclosin->viability Essential for cyp121->mycocyclosin Catalyzes C-C bond formation inhibition_effect Inhibition of Bacterial Growth cyp121->inhibition_effect Blockage of essential pathway inhibitor This compound Analog inhibitor->cyp121 Inhibition

Caption: Inhibition of the essential CYP121 enzyme in M. tuberculosis by imidazole analogs.[3][5]

References

Application Notes and Protocols for the Cross-Coupling Reactions of 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 1-(4-bromobenzyl)-1H-imidazole. This versatile building block is a valuable precursor in the synthesis of diverse molecular architectures relevant to pharmaceutical and materials science research. The following sections detail reaction conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination couplings.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an aryl halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl scaffolds.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a close structural analog, 1-(4-bromobenzyl)-1H-tetrazole, with various arylboronic acids.[1] These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001892
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001891
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a similar substrate and may require optimization.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add toluene and water in a 4:1 ratio.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - K3PO4 - Toluene/H2O B Degas with Argon A->B C Add Catalyst & Ligand: - Pd(OAc)2 - SPhos B->C D Heat at 100 °C (18 h) C->D E Cool to RT D->E F Extraction E->F G Purification (Column Chromatography) F->G H Final Product: 1-(4-arylbenzyl)-1H-imidazole G->H

Suzuki-Miyaura Coupling Workflow

Heck Coupling

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of styrenyl and cinnamate derivatives.

Quantitative Data

The following data is representative of Heck coupling reactions with aryl bromides and may require optimization for this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024~80[2][3]
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcNMP1404>95[2][3]
3Methyl acrylatePd(OAc)₂ (2)NoneEt₃NAcetonitrile8012~75[4]
Experimental Protocol: Heck Coupling

This is a general protocol for the Heck coupling of an aryl bromide with an alkene and should be optimized for the specific substrate.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in DMF.

  • Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine in Schlenk tube: - this compound - Alkene - Et3N - DMF B Add Catalyst & Ligand: - Pd(OAc)2 - P(o-tol)3 A->B C Heat at 100 °C (24 h) B->C D Cool to RT C->D E Extraction D->E F Purification (Column Chromatography) E->F G Final Product F->G Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Catalysts: - PdCl2(PPh3)2 - CuI B Add Solvents & Base: - THF - Et3N A->B C Add Reactants: - Terminal Alkyne - this compound B->C D Stir at RT (4 h) C->D E Quench with NH4Cl D->E F Extraction E->F G Purification (Column Chromatography) F->G H Final Product G->H Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Catalyst & Ligand: - Pd(OAc)2 - BINAP B Add Solvent & Reactants: - Toluene - this compound - Amine - NaOt-Bu A->B C Heat at 100 °C (24 h) B->C D Cool to RT & Quench C->D E Extraction D->E F Purification (Column Chromatography) E->F G Final Product F->G

References

Application Notes and Protocols for the Characterization of 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 1-(4-bromobenzyl)-1H-imidazole, a key intermediate in pharmaceutical synthesis. The following sections outline the primary analytical techniques, experimental procedures, and expected data for the comprehensive identification and purity assessment of this compound.

Physicochemical Properties

This compound is a white to yellow solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number72459-46-2[2]
Molecular FormulaC₁₀H₉BrN₂[1]
Molecular Weight237.10 g/mol [2]
Melting Point75 °C[1][3]
AppearanceWhite to yellow solid[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60s1HImidazole C2-H
~7.50d, J ≈ 8.4 Hz2HBromophenyl C2'-H, C6'-H
~7.15s1HImidazole C5-H
~7.10d, J ≈ 8.4 Hz2HBromophenyl C3'-H, C5'-H
~6.90s1HImidazole C4-H
~5.20s2HBenzyl CH₂

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~138.0Imidazole C2
~135.0Bromophenyl C1'
~132.0Bromophenyl C3', C5'
~129.5Imidazole C5
~129.0Bromophenyl C2', C6'
~122.0Bromophenyl C4'
~119.5Imidazole C4
~50.0Benzyl CH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3150MediumAromatic C-H stretch (imidazole and phenyl)
2850-2950MediumAliphatic C-H stretch (benzyl CH₂)
1600-1610MediumC=C aromatic ring stretching
1480-1500StrongC=N stretching (imidazole ring)
1070-1080StrongC-Br stretching
800-840Strongp-disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative IntensityProposed Fragment
236/238High[M]⁺ (Molecular ion with Br isotopes)
157Medium[M - Br]⁺
170/172High[C₇H₆Br]⁺ (Bromobenzyl cation)
91Medium[C₇H₇]⁺ (Tropylium ion)
68Medium[C₃H₄N₂]⁺ (Imidazole cation)

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of this compound and to quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

Table 6: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time 5-7 minutes
Gas Chromatography-Mass Spectrometry (GC-MS)

Table 7: GC-MS Method Parameters for Impurity Profiling

ParameterCondition
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

FTIR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

HPLC Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

GC-MS Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS Final_Product Characterized Product NMR->Final_Product FTIR->Final_Product MS->Final_Product HPLC->Final_Product GCMS->Final_Product

Caption: Overall workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms Mass Spec Analysis Sample {Sample | this compound} NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep FTIR_Prep ATR Sample Mount Sample->FTIR_Prep MS_Prep Sample Introduction (e.g., Direct Inlet) Sample->MS_Prep H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR NMR_Data Data Analysis Chemical Shifts Coupling Constants Integration H1_NMR->NMR_Data C13_NMR->NMR_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation FTIR_Acq FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acq FTIR_Data Data Analysis Wavenumber (cm⁻¹) Functional Group ID FTIR_Acq->FTIR_Data FTIR_Data->Structure_Confirmation MS_Acq EI-MS Spectrum Acquisition MS_Prep->MS_Acq MS_Data Data Analysis Molecular Ion Peak (m/z) Fragmentation Pattern MS_Acq->MS_Data MS_Data->Structure_Confirmation

Caption: Detailed workflow for the spectroscopic analysis of this compound.

References

Application Notes and Protocols: Evaluation of 1-(4-bromobenzyl)-1H-imidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[1][2] Their efficacy is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive media.[3] This document provides a comprehensive framework for the evaluation of a specific candidate, 1-(4-bromobenzyl)-1H-imidazole, as a corrosion inhibitor. While extensive experimental data for this particular compound is not yet prevalent in published literature, these notes compile standardized protocols and data presentation formats based on established research on analogous imidazole derivatives.

Compound Profile: this compound

  • CAS Number: 72459-46-2[4][5]

  • Molecular Formula: C₁₀H₉BrN₂[5]

  • Molecular Weight: 237.1 g/mol [5]

  • Synonym(s): 1-[(4-Bromophenyl)methyl]-1H-imidazole[4]

Proposed Mechanism of Corrosion Inhibition: The inhibition action of imidazole derivatives is generally understood to occur via adsorption onto the metal surface.[1] This process can involve:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule.

  • Chemisorption: Covalent bond formation through the sharing of lone pair electrons from the nitrogen atoms and π-electrons from the imidazole and benzyl rings with the vacant d-orbitals of iron atoms on the metal surface.

The inhibitor molecules displace water molecules and aggressive ions from the metal surface, forming a protective film that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][2]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_adsorption Adsorption & Protection Inhibitor This compound Adsorption Adsorption (Physisorption & Chemisorption) Inhibitor->Adsorption Adsorbs via N-atoms & π-electrons Hplus H+ ions Clminus Cl- ions H2O H2O molecules Fe_surface Fe | Fe | Fe | Fe | Fe Fe_surface->Adsorption ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm Displaces H2O, Cl- CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Blocks active sites

Fig. 1: Proposed adsorption mechanism of the inhibitor.

Experimental Protocols

A systematic evaluation of a corrosion inhibitor involves a combination of gravimetric, electrochemical, and theoretical methods.

G cluster_ec Electrochemical Methods start Start: Synthesize/Procure This compound prep Prepare Metal Coupons & Corrosive Media start->prep wl Weight Loss Measurements prep->wl ec Electrochemical Tests prep->ec data Data Analysis: IE%, Adsorption Isotherm wl->data pdp Potentiodynamic Polarization (PDP) eis Electrochemical Impedance Spectroscopy (EIS) sa Surface Analysis (SEM/EDX) end Conclusion on Inhibitor Efficacy sa->end tc Theoretical Calculations (DFT/MD) tc->end data->sa data->tc pdp->data eis->data

Fig. 2: General workflow for inhibitor evaluation.
Weight Loss (Gravimetric) Method

This method provides a direct measure of corrosion rate and inhibition efficiency.[6]

Materials:

  • Mild steel coupons (e.g., 2.0 cm x 1.0 cm x 0.2 cm).[7]

  • Abrasive papers (various grits).

  • Corrosive medium (e.g., 1 M HCl).

  • This compound inhibitor stock solution.

  • Acetone, distilled water.

  • Analytical balance.

  • Water bath or thermostat.

Protocol:

  • Coupon Preparation: Mechanically polish mild steel coupons with abrasive papers of decreasing grit size until a mirror finish is achieved.

  • Cleaning: Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

  • Weighing: Accurately weigh each coupon using an analytical balance (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M).

  • Incubation: Maintain the beakers at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 24 hours).[3]

  • Post-Immersion Cleaning: Remove the coupons, gently clean with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Reweigh the coupons (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in g cm⁻² h⁻¹: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.[8]

    • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.[9]

Electrochemical Measurements

These techniques provide insights into the kinetics and mechanism of corrosion inhibition.[2]

Setup:

  • A standard three-electrode cell: mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).

  • Potentiostat/Galvanostat.

Protocol:

  • Stabilization: Immerse the WE in the test solution (corrosive medium with/without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist plot to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Calculate %IE: %IE = [(R_ct(i) - R_ct(0)) / R_ct(i)] * 100, where R_ct(i) and R_ct(0) are the charge transfer resistances with and without the inhibitor, respectively.[10]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of current density (log i) versus potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[11]

    • Calculate %IE: %IE = [(i_corr(0) - i_corr(i)) / i_corr(0)] * 100, where i_corr(0) and i_corr(i) are the corrosion current densities without and with the inhibitor, respectively.

Quantum Chemical Calculations

Theoretical calculations using Density Functional Theory (DFT) help correlate the molecular structure of the inhibitor with its performance.[12][13]

Methodology:

  • Software: Use computational chemistry software like Gaussian.[12][14]

  • Model: Optimize the geometry of the this compound molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[2][7]

  • Parameter Calculation: Calculate key quantum chemical parameters:[15]

    • E_HOMO: Energy of the Highest Occupied Molecular Orbital (relates to electron-donating ability).

    • E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital (relates to electron-accepting ability).

    • Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO (a smaller gap suggests higher reactivity and better inhibition).[2]

    • Dipole Moment (μ): Indicates the polarity of the molecule.

Data Presentation

Quantitative results should be summarized in tables for clear comparison. The following tables are based on data for analogous imidazole derivatives and serve as a template.

Table 1: Example Data from Weight Loss Measurements (Illustrative data based on similar inhibitors[9])

Inhibitor Conc. (M) Corrosion Rate (mg cm⁻² h⁻¹) Inhibition Efficiency (%IE) Surface Coverage (θ)
0 (Blank) 1.250 - -
1.0 x 10⁻⁵ 0.312 75.0 0.750
5.0 x 10⁻⁵ 0.188 85.0 0.850
1.0 x 10⁻⁴ 0.104 91.7 0.917

| 5.0 x 10⁻⁴ | 0.075 | 94.0 | 0.940 |

Table 2: Example Data from Potentiodynamic Polarization (Illustrative data based on similar inhibitors[11])

Inhibitor Conc. (M) E_corr (mV vs. SCE) i_corr (μA cm⁻²) βa (mV dec⁻¹) -βc (mV dec⁻¹) %IE
0 (Blank) -456 1104 112 155 -
1.0 x 10⁻⁶ -453 60.15 98 148 94.6
1.0 x 10⁻⁵ -431 38.15 94 140 96.5
1.0 x 10⁻⁴ -428 24.61 83 135 97.7

| 1.0 x 10⁻³ | -425 | 14.53 | 80 | 131 | 98.7|

Table 3: Example Data from Electrochemical Impedance Spectroscopy (EIS) (Illustrative data based on similar inhibitors)

Inhibitor Conc. (M) R_ct (Ω cm²) C_dl (μF cm⁻²) %IE
0 (Blank) 45 250 -
1.0 x 10⁻⁶ 450 95 90.0
1.0 x 10⁻⁵ 820 68 94.5
1.0 x 10⁻⁴ 1150 45 96.1

| 1.0 x 10⁻³ | 1580 | 32 | 97.1|

Table 4: Example Quantum Chemical Parameters (Illustrative data based on DFT calculations for similar inhibitors[7][13])

Parameter Value Significance
E_HOMO (eV) -6.50 High value indicates high electron donation capacity.
E_LUMO (eV) -1.25 Low value indicates ability to accept electrons.
ΔE (E_LUMO - E_HOMO) (eV) 5.25 Low value indicates higher reactivity.

| Dipole Moment (μ) (Debye) | 3.45 | Influences adsorption process. |

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Freundlich, Temkin).[16] The Langmuir isotherm is often used and is described by the equation:

C / θ = 1/K_ads + C

Where C is the inhibitor concentration, θ is the surface coverage (calculated as %IE / 100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir model.[3]

References

Applications of 1-(4-bromobenzyl)-1H-imidazole in Organic Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(4-Bromobenzyl)-1H-imidazole is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure incorporates a reactive brominated aryl group, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and an imidazole moiety that can be readily transformed into N-heterocyclic carbene (NHC) precursors. This unique combination allows for the strategic introduction of diverse functionalities, making it a valuable building block for the construction of complex molecular architectures and pharmacologically active compounds.

These application notes provide detailed protocols for two key synthetic applications of this compound: its use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds and its role as a precursor in the synthesis of N-heterocyclic carbene ligands.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The presence of a bromo-substituent on the benzyl ring makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of a carbon-carbon bond between the benzyl group and a variety of organoboron reagents, providing access to a wide range of biaryl and related structures. These products are of high value in drug discovery and materials science.

Quantitative Data Summary:

EntryBoronic AcidProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid1-(4-Biphenylylmethyl)-1H-imidazolePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)801292
24-Methoxyphenylboronic acid1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazolePd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane100888
3Thiophen-3-ylboronic acid1-((4'-(Thiophen-3-yl)phenyl)methyl)-1H-imidazolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1101685

Detailed Experimental Protocol: Synthesis of 1-(4-Biphenylylmethyl)-1H-imidazole

Materials:

  • This compound (1.0 mmol, 237 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Argon or nitrogen gas supply

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the toluene, ethanol, and water solvent mixture to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 1-(4-biphenylylmethyl)-1H-imidazole.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ - Solvents inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert degas 3. Degas Mixture inert->degas catalyst 4. Add Pd(PPh₃)₄ degas->catalyst heat 5. Heat to 80 °C (12 hours) catalyst->heat cool 6. Cool to RT heat->cool extract 7. Extraction (EtOAc, H₂O, Brine) cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product 1-(4-Biphenylylmethyl)-1H-imidazole purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

This compound serves as a foundational substrate for the synthesis of imidazolium salts, which are the direct precursors to N-heterocyclic carbenes (NHCs). NHCs are a crucial class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The synthesis involves the quaternization of the N3 nitrogen of the imidazole ring through alkylation. The resulting 1,3-disubstituted imidazolium salt can then be deprotonated to generate the free carbene.

Quantitative Data Summary:

EntryAlkylating AgentProductSolventTemp (°C)Time (h)Yield (%)
1Methyl iodide1-(4-Bromobenzyl)-3-methyl-1H-imidazol-3-ium iodideAcetonitrile602495
2Ethyl bromide1-(4-Bromobenzyl)-3-ethyl-1H-imidazol-3-ium bromideToluene1104889
3Benzyl chloride1,3-Bis(4-bromobenzyl)-1H-imidazol-3-ium chlorideDMF903691

Detailed Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)-3-methyl-1H-imidazol-3-ium iodide

Materials:

  • This compound (1.0 mmol, 237 mg)

  • Methyl iodide (1.5 mmol, 213 mg, 94 µL)

  • Acetonitrile (5 mL)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating plate

  • Diethyl ether for precipitation

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile.

  • Add methyl iodide to the solution at room temperature.

  • Attach a condenser and heat the reaction mixture to 60 °C with stirring.

  • Maintain the reaction at this temperature for 24 hours. The product may begin to precipitate from the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the flask to induce complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure 1-(4-bromobenzyl)-3-methyl-1H-imidazol-3-ium iodide as a white or off-white solid.

Logical Flow for NHC Precursor Synthesis:

NHC_Precursor_Synthesis start This compound alkylation N-Alkylation (e.g., with Methyl Iodide) start->alkylation Quaternization of N3 imidazolium 1-(4-Bromobenzyl)-3-methyl-1H-imidazol-3-ium Iodide (NHC Precursor) alkylation->imidazolium deprotonation Deprotonation (with a strong base, e.g., NaH, KHMDS) imidazolium->deprotonation Generation of Carbene nhc N-Heterocyclic Carbene (NHC) deprotonation->nhc

Caption: Synthetic pathway from this compound to an N-heterocyclic carbene.

Disclaimer: The provided protocols are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reaction conditions may require optimization depending on the specific substrates and desired scale.

Application Notes and Protocols for the Biological Screening of 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-bromobenzyl)-1H-imidazole is a synthetic compound belonging to the diverse class of imidazole-containing molecules. The imidazole moiety is a key structural feature in many biologically active compounds and approved drugs, contributing to a wide range of pharmacological activities.[1][2][3][4][5] These activities include antimicrobial, anticancer, antifungal, and enzyme inhibitory properties.[3][5][6][7][8] Specifically, this compound has been investigated as an inhibitor of CYP121, an essential enzyme in Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent.[9] This document provides detailed protocols for the biological screening of this compound to assess its potential antimycobacterial, anticancer, and general antibacterial activities.

I. Antimycobacterial Activity Screening

A. Rationale and Signaling Pathway

CYP121 is a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis (Mtb).[9] It is believed to be involved in the metabolism of cyclic dipeptides (cYY). The imidazole nitrogen of compounds like this compound can coordinate with the heme iron of CYP121, inhibiting its enzymatic activity and thereby impeding mycobacterial growth.[9] The screening strategy involves a direct enzyme inhibition assay and a whole-cell activity assay against a surrogate mycobacterial strain.

CYP121_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis Cell cluster_Inhibition Inhibition Mechanism cYY Cyclic Dipeptides (cYY) (Substrate) CYP121 CYP121 Enzyme (Active) cYY->CYP121 Metabolism Metabolite Essential Metabolite CYP121->Metabolite Produces Inactive_CYP121 CYP121-Inhibitor Complex (Inactive) CYP121->Inactive_CYP121 Binding to Heme Iron Growth Bacterial Growth and Survival Metabolite->Growth No_Growth Inhibition of Growth Compound This compound Compound->Inactive_CYP121 Inactive_CYP121->No_Growth

Caption: Inhibition of the CYP121 pathway by this compound in M. tuberculosis.

B. Experimental Protocols

1. In Vitro CYP121 Enzyme Inhibition Assay

This protocol is adapted from methodologies used for screening imidazole-based CYP121 inhibitors.[9]

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant CYP121.

  • Materials:

    • Recombinant purified CYP121 enzyme

    • This compound (test compound)

    • Known CYP121 inhibitor (e.g., clotrimazole) as a positive control

    • DMSO (for dissolving compounds)

    • Phosphate buffered saline (PBS), pH 7.2

    • Electron transfer system components (e.g., Arh1_A18G, Etp1fd)

    • NADPH

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • In a 96-well plate, add 0.5 µM of CYP121 enzyme to each well containing PBS buffer.

    • Add varying concentrations of this compound (e.g., from 1.0 µM to 100 µM) to the wells. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 5%).

    • Include wells with enzyme and DMSO only (negative control) and wells with the positive control inhibitor.

    • Incubate the plate for 10 minutes at 30°C.

    • Initiate the enzymatic reaction by adding the electron transfer system and NADPH.

    • Monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength (e.g., NADPH consumption at 340 nm) over time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Whole-Cell Antimycobacterial Activity Assay

  • Objective: To assess the ability of this compound to inhibit the growth of mycobacteria. Mycobacterium bovis BCG is often used as a surrogate for the more pathogenic M. tuberculosis.[9]

  • Materials:

    • Mycobacterium bovis BCG culture

    • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

    • This compound

    • Isoniazid (as a positive control)

    • 96-well plates

    • Resazurin dye

    • Plate reader (for fluorescence or absorbance)

  • Procedure:

    • Grow M. bovis BCG to mid-log phase in 7H9 broth.

    • Dilute the bacterial culture to a standardized cell density.

    • In a 96-well plate, prepare serial dilutions of this compound in the broth.

    • Add the diluted bacterial suspension to each well. Include wells with bacteria only (growth control) and wells with a positive control drug.

    • Incubate the plates at 37°C for 5-7 days.

    • After incubation, add Resazurin solution to each well and incubate for a further 24 hours.

    • Measure the fluorescence or absorbance. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits ≥90% of bacterial growth).

C. Data Presentation

Table 1: Antimycobacterial Activity of this compound

Assay Type Parameter This compound Positive Control
CYP121 Inhibition IC50 (µM) [Insert Value] [Insert Value, e.g., Clotrimazole]

| Whole-Cell Activity | MIC50 (µM) vs. M. bovis BCG | [Insert Value] | [Insert Value, e.g., Isoniazid] |

II. Anticancer Activity Screening

A. Rationale

Imidazole derivatives have demonstrated significant anticancer activity through various mechanisms, including inhibition of kinases, tubulin polymerization, and induction of apoptosis.[3][4][10][11] A primary screening using a cytotoxicity assay against a panel of human cancer cell lines is a standard approach to identify potential anticancer agents.

Anticancer_Screening_Workflow start Start: Select Cancer Cell Lines culture Culture and Seed Cells in 96-well Plates start->culture treat Treat Cells with Serial Dilutions of This compound culture->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent (or other viability dye) incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Solubilize Formazan Crystals (add DMSO or Solubilizing Agent) incubate2->solubilize read Measure Absorbance with Plate Reader solubilize->read analyze Calculate % Viability and Determine IC50 Values read->analyze end End: Identify Potency & Selectivity analyze->end

Caption: Workflow for MTT-based anticancer cytotoxicity screening.

B. Experimental Protocol: MTT Cytotoxicity Assay
  • Objective: To evaluate the cytotoxic effect of this compound on various human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

    • Normal human cell line (e.g., HEK-293) for selectivity assessment

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • This compound

    • Doxorubicin or Cisplatin (as a positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

    • Prepare serial dilutions of the test compound and positive control in the culture medium.

    • Replace the old medium with the medium containing the various concentrations of the compounds. Include vehicle control (DMSO) wells.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value for each cell line.

C. Data Presentation

Table 2: Anticancer Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM)
This compound
MCF-7 Breast [Insert Value]
A549 Lung [Insert Value]
HCT116 Colon [Insert Value]
HEK-293 Normal Kidney [Insert Value]
Positive Control (e.g., Doxorubicin)
MCF-7 Breast [Insert Value]
A549 Lung [Insert Value]
HCT116 Colon [Insert Value]

| HEK-293 | Normal Kidney | [Insert Value] |

III. General Antibacterial Activity Screening

A. Rationale

The imidazole nucleus is a common feature in many antibacterial agents.[12][13] A preliminary screening against a panel of Gram-positive and Gram-negative bacteria is essential to determine the compound's spectrum of activity.

B. Experimental Protocol: Broth Microdilution for MIC Determination
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against representative Gram-positive and Gram-negative bacteria.

  • Materials:

    • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

    • Mueller-Hinton Broth (MHB)

    • This compound

    • Ciprofloxacin or Gentamicin (as a positive control)

    • 96-well plates

  • Procedure:

    • Prepare an overnight culture of each bacterial strain in MHB.

    • Dilute the bacterial cultures to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound and positive control in MHB.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Data Presentation

Table 3: General Antibacterial Activity of this compound

Bacterial Strain Gram Type MIC (µg/mL)
This compound
Staphylococcus aureus Positive [Insert Value]
Escherichia coli Negative [Insert Value]
Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureus Positive [Insert Value]

| Escherichia coli | Negative | [Insert Value] |

References

Troubleshooting & Optimization

"optimizing reaction conditions for N-alkylation of imidazole"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for optimizing reaction conditions and troubleshooting common experimental issues.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the N-alkylation of imidazole, offering potential causes and actionable solutions.

Question: My reaction yield is consistently low, or the reaction isn't proceeding to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the N-alkylation of imidazole can arise from several factors, most commonly incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For imidazoles with electron-withdrawing groups or when using less reactive alkylating agents, a strong base like Sodium Hydride (NaH) is often required to ensure complete deprotonation.[1] This is typically performed in anhydrous aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1]

    • Weak Bases: For many substrates, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient and can be easier to handle.[1][2] Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are standard choices as they effectively dissolve the reactants.[1][3] The choice of solvent can significantly influence the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride and observing poor reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[1]

    • Purity: Ensure the alkylating agent is pure and has not degraded during storage.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions proceed well at room temperature or with gentle heating (e.g., 60-80 °C).[1][4] If the reaction is sluggish, a systematic increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1] However, be aware that higher temperatures can also promote side reactions.[5] Reaction temperatures should generally be kept between 75 °C and 115 °C.[2]

Question: I'm observing a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?

Answer:

The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[1][5] This is a common side reaction, particularly with an excess of a highly reactive alkylating agent or at elevated temperatures.[1][5]

Prevention Strategies:

  • Stoichiometry Control: Carefully control the reactant stoichiometry. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1][5]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture keeps its concentration low, reducing the probability of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress. Stop the reaction as soon as the starting imidazole is consumed to prevent the product from reacting further.[1][5]

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[5]

Question: My reaction with an unsymmetrically substituted imidazole is producing a mixture of N1- and N3-alkylated isomers. How can I control the regioselectivity?

Answer:

When the imidazole ring is deprotonated, the negative charge is shared between both nitrogen atoms, often leading to a mixture of regioisomers.[6] Controlling the regioselectivity is a common challenge.[6][7]

Control Strategies:

  • Steric Hindrance: Alkylation will generally be favored at the less sterically hindered nitrogen atom.[7] This effect becomes more pronounced with bulkier substituents on the imidazole ring or a bulkier alkylating agent.[7]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom.[7][8]

  • Protecting Groups: For complex syntheses where high regioselectivity is essential, using a protecting group on one of the nitrogen atoms is a robust strategy.[1] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution before being removed.[1][9]

Data Presentation

The choice of base and solvent has a profound impact on reaction yield and efficiency. The following tables summarize typical outcomes for the N-alkylation of substituted imidazoles.

Table 1: Effect of Solvent on N-Alkylation Yield of 4-Nitroimidazole [3]

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Table 2: General Guide for Selecting Base and Solvent Systems

Base StrengthExample BasesRecommended SolventsTypical Use Case
Strong Sodium Hydride (NaH)Anhydrous THF, DMFLess reactive imidazoles (e.g., with electron-withdrawing groups) or less reactive alkylating agents.[1]
Weak K₂CO₃, Cs₂CO₃, KOHAcetonitrile, DMF, DMSOGeneral purpose, especially with more reactive alkylating agents.[1][3]

Experimental Protocols

Below are detailed methodologies for common N-alkylation procedures.

Protocol 1: N-Alkylation using a Strong Base (NaH)

This method is suitable for less reactive imidazoles that require strong deprotonation.[1]

Materials:

  • Imidazole derivative (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Alkylating agent (1.0-1.1 equiv)

  • Anhydrous DMF or THF

  • Deionized water, Ethyl acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Add the imidazole derivative to a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen).[8]

  • Solvent Addition: Add anhydrous DMF to dissolve the imidazole.[8]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH portion-wise to the stirred solution.[8] Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[1]

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1][8]

  • Work-up: Cautiously quench the reaction by the slow addition of water at 0 °C.[1][8] Extract the aqueous mixture with ethyl acetate.[1]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: N-Alkylation using a Weak Base (K₂CO₃)

This is a common and convenient method for many imidazole alkylations.[3]

Materials:

  • Imidazole derivative (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.1-2.0 equiv)

  • Alkylating agent (1.0-1.2 equiv)

  • Anhydrous Acetonitrile (or DMF, DMSO)

  • Deionized water, Ethyl acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the substituted imidazole in anhydrous acetonitrile, add anhydrous potassium carbonate.[1][3]

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.[1]

  • Addition of Alkylating Agent: Add the alkylating agent dropwise to the stirred mixture.[1][3]

  • Reaction: Stir the mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) if necessary.[1] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the solid K₂CO₃ and wash it with acetonitrile.[8] Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine.[8] Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the crude product by column chromatography.[8]

Visualizations

Reaction Mechanism and Workflows

G cluster_deprotonation Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole (R-H) Imidazolate Imidazolate Anion (R⁻) Imidazole->Imidazolate Deprotonation Base Base (B:) Base->Imidazolate ProtonatedBase Protonated Base (BH⁺) Imidazolate_ref Imidazolate Anion (R⁻) AlkylatingAgent Alkylating Agent (R'-X) Product N-Alkylated Imidazole (R-R') AlkylatingAgent->Product LeavingGroup Leaving Group (X⁻) Imidazolate_ref->Product Nucleophilic Attack

Caption: General mechanism for the N-alkylation of imidazole.

G start Start setup 1. Reaction Setup (Imidazole, Base, Solvent) start->setup add_alkyl 2. Add Alkylating Agent (Dropwise) setup->add_alkyl react 3. Reaction (Stir at RT or Heat) add_alkyl->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Quench & Work-up (Water, Extraction) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for imidazole N-alkylation.

G cluster_yield Low Yield / Incomplete Reaction cluster_side_products Side Products Observed start N-Alkylation Reaction Issue q_base Is the base strong enough? start->q_base q_dialkyl Dialkylation? start->q_dialkyl a_base Use stronger base (e.g., NaH) q_base->a_base No q_alkyl Is the alkylating agent reactive? q_base->q_alkyl Yes a_alkyl Use R-Br or R-I instead of R-Cl q_alkyl->a_alkyl No q_temp Is temperature optimal? q_alkyl->q_temp Yes a_temp Increase temperature systematically q_temp->a_temp No a_dialkyl - Control Stoichiometry - Slow Addition - Lower Temperature q_dialkyl->a_dialkyl Yes q_isomers Regioisomers? q_dialkyl->q_isomers No a_isomers - Consider Sterics - Use Protecting Group

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole? A1: The reaction is a nucleophilic substitution that proceeds in two main steps.[1] First, a base removes the acidic proton from the N-H bond of the imidazole ring to form a highly nucleophilic imidazolate anion.[1][8] Second, this anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the new N-C bond.[1][8]

Q2: How do I choose the appropriate base for my reaction? A2: The choice of base depends on the pKa of your imidazole derivative and the reactivity of your alkylating agent. For imidazoles with electron-withdrawing groups, a strong base like NaH is often necessary to achieve full deprotonation.[1] For most other cases, weaker and easier-to-handle bases like K₂CO₃ or Cs₂CO₃ are sufficient, especially when paired with reactive alkyl halides (iodides or bromides).[1]

Q3: Besides dialkylation, what are other potential side reactions? A3: While less common, other side reactions can occur. C-alkylation at the C2 position of the imidazole ring can happen, particularly if the nitrogen atoms are sterically hindered.[1] Additionally, some imidazole derivatives or N-alkylated products may be unstable and decompose at high temperatures or in the presence of very strong bases, which can lead to a dark and complex reaction mixture.[1]

Q4: My product is difficult to purify. What are some common challenges and solutions? A4: Purification can be challenging if the product has similar polarity to the starting material or if side products are present. If you have a mixture of regioisomers, separation by column chromatography can be difficult.[6] If an imidazolium salt (dialkylated product) has formed, it is often non-polar and can sometimes be removed by precipitation or a specific extraction procedure. Careful reaction monitoring to ensure full conversion of the starting material and to minimize side reactions is the best strategy to simplify purification.[1]

References

"common side products in the synthesis of 1-(4-bromobenzyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-bromobenzyl)-1H-imidazole

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this N-alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is a nucleophilic substitution reaction. The process typically involves two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group to form the desired N-alkylated product.[1][2]

Q2: What are the most common side products I should be aware of during this synthesis?

A2: The most frequently encountered side product is the dialkylated 1,3-bis(4-bromobenzyl)-1H-imidazolium bromide salt. This occurs because the product, this compound, is still nucleophilic and can react with another molecule of 4-bromobenzyl bromide.[1] Another less common side product can be the C-alkylation at the C2 position of the imidazole ring.[1] Incomplete reactions will also result in the presence of unreacted imidazole and 4-bromobenzyl bromide.

Q3: How does the choice of base affect the reaction and the formation of side products?

A3: The choice of base is critical and depends on the reaction conditions.

  • Strong Bases (e.g., Sodium Hydride - NaH): These are effective for deprotonating imidazole but require strictly anhydrous conditions.[1][3]

  • Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃, Potassium Hydroxide - KOH): These are often sufficient for reactive alkylating agents like 4-bromobenzyl bromide and are generally easier to handle.[1][2] Using a weaker base can sometimes minimize side reactions.

Q4: What solvents are recommended for this synthesis?

A4: Polar aprotic solvents are typically used as they can dissolve both the imidazole and the base, facilitating the reaction. Common choices include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature moderately.[1]
Suboptimal base.Ensure the chosen base is appropriate for the reaction scale and conditions. If using a weaker base, a stronger one like NaH in anhydrous solvent might be necessary.[1]
Significant amount of dialkylated imidazolium salt observed Excess of 4-bromobenzyl bromide.Use a stoichiometric amount or a slight excess of imidazole relative to 4-bromobenzyl bromide.
High reaction temperature.Run the reaction at a lower temperature to reduce the rate of the second alkylation step.[1]
Presence of unreacted starting materials Insufficient reaction time or temperature.Increase the reaction time and/or temperature while monitoring the reaction progress.[1]
Inefficient stirring.Ensure adequate mixing of the reactants, especially if using a heterogeneous base like potassium carbonate.
Difficulty in purifying the final product Presence of multiple side products.Column chromatography on silica gel is a common and effective method for purification. Recrystallization can also be employed.[2]

Experimental Protocols

A general experimental protocol for the N-alkylation of imidazole with 4-bromobenzyl bromide using potassium carbonate is as follows:

Materials:

  • Imidazole

  • 4-bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 4-bromobenzyl bromide (1.0 - 1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.[2]

Visualizations

Reaction_Pathway Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate + Base - H⁺ Bromobenzyl 4-Bromobenzyl Bromide Product This compound (Desired Product) Bromobenzyl->Product SideProduct 1,3-bis(4-bromobenzyl)-1H-imidazolium Bromide (Dialkylation Side Product) Bromobenzyl->SideProduct Base Base Base->Imidazolate Imidazolate->Product + 4-Bromobenzyl Bromide - Br⁻ Product->SideProduct + 4-Bromobenzyl Bromide - Br⁻

Caption: Reaction pathway for the synthesis of this compound and the formation of the common dialkylated side product.

Troubleshooting_Workflow Start Start Synthesis Reaction N-alkylation Reaction Start->Reaction Analysis Analyze Crude Product (TLC, LC-MS) Reaction->Analysis Good_Yield High Yield of Pure Product? Analysis->Good_Yield Purification Purification (Column Chromatography / Recrystallization) Good_Yield->Purification Yes Low_Yield Issue: Low Yield Good_Yield->Low_Yield No, Low Yield Dialkylation Issue: High Dialkylation Good_Yield->Dialkylation No, High Dialkylation Unreacted_SM Issue: Unreacted Starting Material Good_Yield->Unreacted_SM No, Unreacted SM End End Purification->End Optimize_Time_Temp Optimize: ↑ Time / Temp Low_Yield->Optimize_Time_Temp Optimize_Base Optimize: Change Base/Solvent Low_Yield->Optimize_Base Dialkylation->Optimize_Time_Temp ↓ Temp Optimize_Stoichiometry Optimize: Adjust Stoichiometry Dialkylation->Optimize_Stoichiometry Unreacted_SM->Optimize_Time_Temp Optimize_Time_Temp->Reaction Optimize_Stoichiometry->Reaction Optimize_Base->Reaction

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1-(4-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-(4-bromobenzyl)-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials such as imidazole and 1-bromo-4-(bromomethyl)benzene. Additionally, side products from the synthesis, such as bis-substituted imidazoles or other isomeric products, may be present. The presence of residual solvents from the reaction is also a common issue.

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to yellow solid.[1] The reported melting point is approximately 75°C.[1][2] A broad melting point range or a value significantly lower than this suggests the presence of impurities.

Q3: Which analytical techniques are recommended to assess the purity of this compound?

To assess purity, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended. TLC is a quick and effective method to monitor the progress of purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily or Gummy Product After Synthesis

Problem: The crude product is an oil or a sticky solid, making it difficult to handle and purify.

Possible Causes:

  • Presence of residual solvents.

  • High concentration of unreacted starting materials or low-melting point impurities.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator may be beneficial.

  • Trituration: Attempt to solidify the product by triturating with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can help to wash away soluble impurities and induce crystallization.

  • Column Chromatography: If trituration fails, proceed directly to column chromatography to separate the desired compound from the impurities.

Issue 2: Inefficient Separation during Column Chromatography

Problem: Poor separation of the desired product from impurities on a silica gel column.

Possible Causes:

  • Inappropriate solvent system (mobile phase).

  • Overloading the column.

  • Improperly packed column.

Troubleshooting Steps:

  • Optimize Mobile Phase: Use TLC to determine the optimal solvent system that provides good separation (Rf value of the product around 0.3-0.4). A common mobile phase for imidazole derivatives is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane.[3]

  • Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred.

Issue 3: Difficulty in Inducing Crystallization during Recrystallization

Problem: The purified compound does not crystallize from the chosen solvent system.

Possible Causes:

  • The compound is too soluble in the chosen solvent.

  • The solution is not sufficiently concentrated.

  • Presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For imidazole derivatives, solvent systems like acetonitrile/diethyl ether have been reported to be effective.[4]

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface.

    • Seeding: Add a small crystal of the pure compound to the solution.

    • Cooling: Slowly cool the solution to room temperature and then in an ice bath or refrigerator.

  • Further Purification: If crystallization does not occur, it may indicate the presence of persistent impurities. An additional purification step, such as a second column chromatography, may be necessary.

Data Presentation

ParameterValueReference
Molecular Formula C10H9BrN2[1][5]
Molecular Weight 237.1 g/mol [1][5]
Melting Point 75 °C[1][2]
Appearance White to yellow solid[1]
Purity (Typical Commercial) ≥95% to ≥98%[2][5][6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To separate this compound from unreacted starting materials and side products.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm)

  • Ethyl acetate (EtOAc)

  • Petroleum ether or Hexane

  • TLC plates (Silica Gel 60 F254)

  • Chromatography column

  • Collection tubes

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate/petroleum ether to find a solvent system that gives an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined solvent system (e.g., starting with 100% petroleum ether and gradually increasing the polarity by adding more ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To obtain highly pure crystalline this compound.

Materials:

  • Partially purified this compound

  • Acetonitrile

  • Diethyl ether

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

Methodology:

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, slowly add diethyl ether (a non-solvent) dropwise until the solution becomes slightly turbid.

  • Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_purification Purification Methods Crude Crude Product (Oily or Solid) Analysis Purity Check (TLC, NMR) Crude->Analysis IsPure Is it Pure? Analysis->IsPure PureProduct Pure Product IsPure->PureProduct Yes Purification Purification Required IsPure->Purification No ColumnChromatography Column Chromatography Purification->ColumnChromatography Recrystallization Recrystallization Purification->Recrystallization ColumnChromatography->Analysis Re-assess Purity Recrystallization->Analysis Re-assess Purity

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingGuide cluster_oily Troubleshooting: Oily Product cluster_separation Troubleshooting: Poor Separation cluster_crystals Troubleshooting: No Crystallization Start Start Purification Problem Problem Encountered? Start->Problem OilyProduct Oily/Gummy Product Problem->OilyProduct Yes PoorSeparation Poor Column Separation Problem->PoorSeparation Yes NoCrystals No Crystallization Problem->NoCrystals Yes Success Successful Purification Problem->Success No Triturate Triturate with non-polar solvent OilyProduct->Triturate OptimizeSolvent Optimize Mobile Phase (via TLC) PoorSeparation->OptimizeSolvent ChangeSolvent Select Different Solvent System NoCrystals->ChangeSolvent Column Proceed to Column Chromatography Triturate->Column If fails Column->Problem Next Step CheckLoading Check Sample Load OptimizeSolvent->CheckLoading RepackColumn Repack Column CheckLoading->RepackColumn InduceCrystals Induce Crystallization (Scratch, Seed, Cool) ChangeSolvent->InduceCrystals RePurify Further Purification (e.g., another column) InduceCrystals->RePurify If fails

Caption: A logical troubleshooting guide for common issues in the purification process.

References

Technical Support Center: Preventing Dialkylation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing dialkylation, a common side reaction in imidazole chemistry. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Troubleshooting Guide

This section provides solutions in a question-and-answer format to common problems encountered during imidazole alkylation, with a focus on minimizing the formation of N,N'-dialkylated imidazolium salts.

Question: I am observing a significant amount of a dialkylated product in my reaction. How can I minimize this side reaction?

Answer: The formation of a dialkylated imidazolium salt is a common issue, arising from the N-alkylated imidazole product acting as a nucleophile and reacting with another molecule of the alkylating agent.[1] To minimize this, several strategies can be employed, focusing on controlling the reaction conditions.

  • Stoichiometry Control: Carefully control the molar ratio of your reactants. Using a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can significantly reduce the likelihood of dialkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent to the reaction mixture dropwise, rather than all at once, helps to maintain a low concentration of the electrophile. This minimizes the chance of the mono-alkylated product reacting further.[1]

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is crucial to stop the reaction as soon as the starting imidazole has been consumed to prevent the accumulation of the dialkylated byproduct.[1]

  • Temperature Management: Elevated temperatures can increase the rate of the second alkylation. If dialkylation is a problem, consider running the reaction at a lower temperature. However, for less reactive substrates, a careful and systematic increase in temperature may be necessary to achieve a reasonable reaction rate, while still monitoring for byproduct formation.[2]

Question: My reaction is sluggish and gives a low yield of the mono-alkylated product, even when I use a 1:1 stoichiometry. What can I do?

Answer: Low yields in N-alkylation of imidazole can stem from several factors, including incomplete deprotonation of the imidazole ring, low reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Base and Solvent System Evaluation:

    • Strong Bases: For less reactive starting materials, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can ensure complete deprotonation of the imidazole, thereby increasing its nucleophilicity.

    • Weaker Bases: For many reactions, weaker inorganic bases like Potassium Carbonate (K₂CO₃) are sufficient, especially with more reactive alkylating agents.

    • Solvent Choice: Polar aprotic solvents like Acetonitrile, DMF, and Dimethyl Sulfoxide (DMSO) are generally effective as they help to dissolve the reactants and facilitate the reaction. The choice of solvent can significantly impact the reaction rate and yield.

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Temperature Optimization: If the reaction is slow at room temperature, a gradual increase in temperature can improve the rate and yield. However, this must be balanced with the risk of increased dialkylation, so careful monitoring is essential.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of imidazole N-alkylation?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]

Q2: How do I choose the right protecting group for my imidazole synthesis to prevent dialkylation?

A2: Protecting one of the imidazole nitrogens is a highly effective strategy to ensure mono-alkylation, especially in multi-step syntheses. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal. Common protecting groups for imidazole include:

  • Trityl (Trt): This bulky group provides significant steric hindrance and is easily removed under mild acidic conditions (e.g., trifluoroacetic acid or acetic acid). It is stable under basic and neutral conditions.[3]

  • tert-Butoxycarbonyl (Boc): The Boc group is widely used and is stable to many reaction conditions but can be readily removed with strong acids like TFA or HCl.[4][5] For N-Boc imidazoles, deprotection can also be achieved under specific basic conditions or with reagents like NaBH₄ in ethanol.[6][7]

  • Tosyl (Ts): The tosyl group is a robust protecting group, stable to acidic conditions. Its removal often requires stronger reducing conditions or specific reagents.[8] Deprotection can be achieved using reagents like cesium carbonate in a mixture of THF and methanol.[9]

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group is stable under a variety of conditions and can be removed using fluoride ion sources (e.g., TBAF) or acidic conditions.[10]

Q3: Can Phase Transfer Catalysis (PTC) be used to prevent dialkylation?

A3: Yes, Phase Transfer Catalysis (PTC) is a useful technique for the selective N-alkylation of imidazole. By facilitating the transfer of the imidazolide anion from a solid or aqueous phase to an organic phase containing the alkylating agent, PTC can often provide high yields of the mono-alkylated product while avoiding quaternization (dialkylation).[11]

Data Presentation

The following tables summarize reaction conditions and expected outcomes for controlling dialkylation. While specific quantitative ratios of mono- to di-alkylation are highly substrate-dependent, these tables provide general guidance for optimizing your reaction.

Table 1: Effect of Stoichiometry on Dialkylation

Imidazole : Alkylating Agent RatioExpected Outcome on DialkylationRecommendation
1 : 1.1 or higherHigh risk of significant dialkylation.Avoid unless the dialkylated product is desired.
1 : 1Moderate risk of dialkylation, especially with reactive alkylating agents.Use with slow addition of the alkylating agent and careful reaction monitoring.
1.1 : 1Lower risk of dialkylation.Recommended for most standard mono-alkylations.[1]
1.2 : 1Minimal risk of dialkylation.Ideal for sensitive substrates where mono-alkylation is critical.[1]

Table 2: Influence of Reaction Parameters on Selectivity

ParameterConditionEffect on DialkylationGeneral Guidance
Temperature Low (e.g., 0 °C to RT)Decreases the rate of the second alkylation, favoring mono-alkylation.Preferred starting point for optimizing selectivity.
High (e.g., > 80 °C)Increases reaction rate but also significantly increases the rate of dialkylation.[2]Use with caution and only if necessary for sluggish reactions; monitor closely.
Addition of Alkylating Agent All at onceCreates a high local concentration of the electrophile, increasing dialkylation.Not recommended for selective mono-alkylation.
Dropwise/Slow additionMaintains a low concentration of the electrophile, minimizing dialkylation.[1]Highly recommended for all mono-alkylation reactions.
Base Strong (e.g., NaH)Ensures complete deprotonation, can lead to faster reaction but may increase dialkylation if not controlled.Use with careful control of stoichiometry and temperature.
Weaker (e.g., K₂CO₃)Generally provides good results with reactive alkylating agents and can offer better control over dialkylation.A good starting point for many alkylations.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate (K₂CO₃)

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (0.9-1.0 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Trityl (Trt) Protection of Imidazole

  • Reaction Setup: Dissolve the imidazole (1.0 equiv) in anhydrous DMF or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equiv) to the solution and stir.

  • Trityl Chloride Addition: Slowly add a solution of trityl chloride (TrCl) (1.0-1.2 equiv) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.[3]

Protocol 3: General Procedure for Trityl (Trt) Deprotection

  • Reaction Setup: Dissolve the N-trityl imidazole derivative in DCM.

  • Acid Addition: Add a solution of Trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

  • Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Isolation: Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product if necessary.[3]

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification imidazole Imidazole (1.1-1.2 eq) dissolve Dissolve Imidazole & Base imidazole->dissolve alkylating_agent Alkylating Agent (1.0 eq) add_alkylating Slowly Add Alkylating Agent alkylating_agent->add_alkylating base Base (e.g., K2CO3) base->dissolve solvent Anhydrous Solvent (e.g., DMF) solvent->dissolve dissolve->add_alkylating react React at Controlled Temperature add_alkylating->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify product Mono-alkylated Imidazole purify->product troubleshooting_dialkylation cluster_solutions Troubleshooting Steps start Significant Dialkylation Observed? stoichiometry Adjust Stoichiometry (Imidazole Excess: 1.1-1.2 eq) start->stoichiometry Yes slow_addition Slow Addition of Alkylating Agent stoichiometry->slow_addition outcome Reduced Dialkylation stoichiometry->outcome lower_temp Lower Reaction Temperature slow_addition->lower_temp slow_addition->outcome monitor Stop Reaction Upon Starting Material Consumption lower_temp->monitor lower_temp->outcome protecting_group Consider Using a Protecting Group monitor->protecting_group If problem persists monitor->outcome protecting_group->outcome

References

Technical Support Center: 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-bromobenzyl)-1H-imidazole. This guide provides detailed troubleshooting advice and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities typically include unreacted starting materials such as imidazole and 1-bromo-4-(bromomethyl)benzene. Residual solvents from the synthesis, like DMF, may also be present. Additionally, side products such as regioisomers or over-alkylated imidazolium salts can sometimes form depending on the reaction conditions.[1]

Q2: What is the recommended first step to purify the crude product?

A2: A simple workup followed by recrystallization is often a good first approach. If significant impurities remain, column chromatography is the next recommended step. For related compounds, recrystallization from a solvent system like acetonitrile and diethyl ether has proven effective.[2][3]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the progress of purification, especially during column chromatography.[4] For final purity assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5]

Q4: My purified this compound sample is an oil, but it should be a solid. What happened?

A4: this compound has a melting point of approximately 75°C.[6][7] If your sample is an oil at room temperature, it likely contains significant impurities, such as residual solvent, which are depressing the melting point. Further drying under high vacuum or repurification via column chromatography may be necessary.

Q5: What are suitable storage conditions for this compound?

A5: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen recrystallization solvent. 2. Too much solvent was used. 3. The solution was not cooled sufficiently.1. Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A co-solvent system (e.g., ethyl acetate/hexanes) can be effective. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Cool the solution slowly to room temperature and then in an ice bath or refrigerator to maximize crystal formation.
Product Fails to Crystallize 1. Presence of significant impurities (oiling out). 2. Supersaturation has not been overcome.1. Purify the crude material using column chromatography before attempting recrystallization. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Multiple Spots on TLC After Purification 1. Incomplete separation during column chromatography. 2. The chosen eluent system is not optimal. 3. The column was overloaded with the crude sample.1. Repeat the column chromatography. 2. Systematically test different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) to find one that provides better separation. 3. Use a larger column or reduce the amount of sample loaded.
Product Appears Discolored (Yellow/Brown) 1. Presence of colored impurities from the reaction. 2. Decomposition of the product.1. Perform a charcoal treatment during recrystallization. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter hot to remove the charcoal before cooling. 2. Ensure purification steps are not performed at excessively high temperatures.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed to purify crude this compound that is relatively free of major impurities.

  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., ethyl acetate, hexanes, isopropanol, acetonitrile, toluene) to find a suitable system. An ideal single solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble, one in which it is not) is also common.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent) to completely dissolve the material with heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

Table 1: Suggested Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Notes
Ethyl Acetate / HexanesStart with Ethyl Acetate, add Hexanes as anti-solventGood for moderately polar compounds.
Acetonitrile / Diethyl EtherStart with Acetonitrile, add Diethyl Ether as anti-solventEffective for related bromo-benzyl-imidazolium salts.[2][3]
TolueneSingle SolventSuitable for compounds with aromatic character.
Protocol 2: Flash Column Chromatography

This method is recommended for separating the target compound from significant impurities or unreacted starting materials.

  • Adsorbent: Use silica gel (40–63 µm) as the stationary phase.

  • Eluent Selection: Determine the optimal eluent system using TLC. A good system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity (gradient elution) to move the compounds down the column.[8] Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Table 2: Suggested Eluent Systems for Column Chromatography

Eluent SystemGradientApplication Notes
Ethyl Acetate (EtOAc) / Hexanes10% to 50% EtOAcA standard system for compounds of intermediate polarity.
Dichloromethane (DCM) / Methanol (MeOH)0% to 5% MeOHGood for eluting more polar compounds. The small amount of methanol helps move the imidazole compound off the silica.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product This compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography IMPURE Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product PURE Purity_Check2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Column_Chromatography IMPURE (Re-run) Purity_Check2->Pure_Product PURE

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Crude Product Fails to Purify Q1 Is the product an oil instead of a solid? Start->Q1 A1_Yes High impurity or solvent content. Proceed to Column Chromatography. Q1->A1_Yes Yes Q2 Are multiple spots visible on TLC after recrystallization? Q1->Q2 No Success Purity Improved A1_Yes->Success A2_Yes Recrystallization is insufficient. Proceed to Column Chromatography. Q2->A2_Yes Yes Q3 Is the yield from recrystallization very low? Q2->Q3 No A2_Yes->Success A3_Yes Re-evaluate solvent system. Ensure minimum solvent volume and sufficient cooling. Q3->A3_Yes Yes A3_Yes->Success

Caption: Decision tree for troubleshooting common purification issues.

References

"challenges in the scale-up synthesis of 1-(4-bromobenzyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-bromobenzyl)-1H-imidazole. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the scale-up of this important chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a straightforward question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the N-alkylation of imidazole with 4-bromobenzyl bromide can be attributed to several factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For a more complete deprotonation of imidazole, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is effective.[1]

    • Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, especially with a reactive alkylating agent like 4-bromobenzyl bromide.[1] Cs₂CO₃ is often reported to be particularly effective.[1]

    • Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are recommended as they effectively dissolve both the imidazole and the base, which can significantly improve the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • Ensure the purity of the 4-bromobenzyl bromide, as impurities can interfere with the reaction.

    • The reactivity of alkyl halides follows the order I > Br > Cl. While 4-bromobenzyl bromide is generally reactive, if issues persist, ensure it has not degraded.[1]

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures may lead to the formation of side products and decomposition.[1] A systematic increase in temperature while monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.[1]

Question 2: I am observing a significant amount of a di-alkylated byproduct, the 1,3-bis(4-bromobenzyl)-1H-imidazolium bromide salt. How can I minimize its formation?

Answer:

The formation of a quaternary imidazolium salt is a common side reaction that occurs when the N-alkylated product undergoes a second alkylation.[2] This is more likely with highly reactive alkylating agents.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the 4-bromobenzyl bromide to reduce the chance of dialkylation.[2]

  • Slow Addition of Alkylating Agent: Adding the 4-bromobenzyl bromide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby minimizing the likelihood of a second alkylation event.[2]

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further reaction of the desired product.[2]

Question 3: The purification of my final product is challenging. What are common issues and how can I address them?

Answer:

Purification difficulties often arise from the presence of unreacted starting materials, the di-alkylated byproduct, and other impurities.

Troubleshooting Steps:

  • Initial Work-up:

    • After quenching the reaction, a thorough aqueous work-up is crucial. Washing the organic extract with water or brine can help remove unreacted imidazole, the base, and the salt byproduct.

  • Column Chromatography:

    • Silica gel column chromatography is a standard method for purifying the product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from impurities.

  • Recrystallization:

    • If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that generally proceeds in two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, which results in the formation of a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (in this case, 4-bromobenzyl bromide), displacing the bromide leaving group and forming the N-alkylated imidazole product.[1]

Q2: How do I choose the most appropriate base for my reaction?

A2: The choice of base depends on the reactivity of the starting materials and the desired reaction conditions.

  • Strong bases (e.g., NaH): These are suitable for less reactive systems to ensure complete deprotonation of the imidazole. However, they are more hazardous to handle and may promote side reactions.

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for reactive alkylating agents like 4-bromobenzyl bromide and are generally easier and safer to handle.[1]

Q3: What are some common side reactions to be aware of?

A3: Besides di-alkylation, other potential side reactions include:

  • C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, particularly if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: At elevated temperatures or in the presence of strong bases, the starting materials or the product may decompose, often indicated by a darkening of the reaction mixture.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Observations
1K₂CO₃ (1.5)Acetonitrile801285Clean reaction, easy work-up.
2NaH (1.2)THF (anhydrous)65692Requires careful handling of NaH.
3Cs₂CO₃ (1.5)DMF25 (RT)2490Milder conditions, but DMF is a high-boiling solvent.
4KOH (2.0)DMSO100478Faster reaction but potential for more side products.

Experimental Protocols

Key Experiment: Synthesis of this compound using Potassium Carbonate

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.05 equivalents) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 80°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Work-up: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products imidazole Imidazole product 1-(4-Bromobenzyl)- 1H-imidazole imidazole->product Nucleophilic Substitution bromobenzyl 4-Bromobenzyl bromide bromobenzyl->product base Base base->product byproduct Base-H⁺ + Br⁻

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start setup Reaction Setup: Imidazole, Base, Solvent start->setup add_reagent Add 4-Bromobenzyl bromide setup->add_reagent reaction Heat and Stir (Monitor by TLC/LC-MS) add_reagent->reaction workup Quench and Aqueous Work-up reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Isolated Product: This compound purification->product end End product->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction? check_base Evaluate Base/Solvent - Use stronger base (NaH)? - Change solvent (DMF, DMSO)? start->check_base Yes side_product Di-alkylation Side Product? start->side_product No check_temp Optimize Temperature - Increase temperature gradually check_base->check_temp check_reagent Check Reagent Purity check_temp->check_reagent solution Improved Yield and Purity check_reagent->solution control_stoichiometry Control Stoichiometry (Excess Imidazole) side_product->control_stoichiometry Yes side_product->solution No slow_addition Slow Addition of Alkylating Agent control_stoichiometry->slow_addition monitor_reaction Monitor Reaction Closely slow_addition->monitor_reaction monitor_reaction->solution

References

Technical Support Center: Reactions of 4-Bromobenzyl Bromide with Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-bromobenzyl bromide in imidazole reactions.

Troubleshooting Guides

This section addresses common issues encountered during the N-alkylation of imidazole with 4-bromobenzyl bromide.

Issue 1: Low Yield of 1-(4-Bromobenzyl)imidazole

Question: My reaction to synthesize 1-(4-bromobenzyl)imidazole is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the N-alkylation of imidazole with 4-bromobenzyl bromide can arise from several factors, primarily related to incomplete deprotonation of imidazole, suboptimal reaction conditions, or degradation of reactants.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Selection: The choice of base is critical for the deprotonation of imidazole.

      • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often effective, especially with a reactive alkylating agent like 4-bromobenzyl bromide. Cesium carbonate is frequently reported to be highly effective.[1]

      • Strong Bases (e.g., NaH): Can be used to ensure complete deprotonation, particularly if weaker bases are ineffective. These reactions require anhydrous conditions.[1]

    • Solvent Choice: Polar aprotic solvents are generally preferred as they effectively dissolve the reactants.

      • Common choices include acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] The choice of solvent can significantly influence the reaction rate and yield.[1]

  • Assess Reactant Quality and Stoichiometry:

    • Purity of 4-Bromobenzyl Bromide: Ensure the 4-bromobenzyl bromide is pure and has not degraded. Impurities can lead to side reactions.

    • Stoichiometry: A slight excess of imidazole (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion and minimize the formation of the dialkylated byproduct.[1]

  • Optimize Reaction Temperature:

    • Increasing the temperature can enhance the reaction rate. However, excessively high temperatures may promote the formation of byproducts and lead to the decomposition of the product or reactants.[1] A systematic approach to increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

Issue 2: Formation of Significant Amounts of 1,3-bis(4-Bromobenzyl)imidazolium Bromide

Question: My reaction is producing a substantial amount of a dialkylated byproduct, the 1,3-bis(4-bromobenzyl)imidazolium bromide. How can I minimize its formation?

Answer: The N-alkylated product, 1-(4-bromobenzyl)imidazole, is still nucleophilic and can react with another molecule of 4-bromobenzyl bromide to form the dialkylated imidazolium salt. This is a common side reaction.[1]

Prevention Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the reactants. Using a slight excess of imidazole is a common strategy.[1]

  • Slow Addition of Alkylating Agent: Adding the 4-bromobenzyl bromide solution dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress. Stop the reaction as soon as the starting imidazole is consumed to prevent further reaction to the dialkylated product.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.

Issue 3: Difficulty in Product Purification

Question: I am facing challenges in purifying the desired 1-(4-bromobenzyl)imidazole from the reaction mixture. What are the recommended purification techniques?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated imidazolium salt, and potentially other minor byproducts.

Purification Solutions:

  • Column Chromatography: This is the most common and effective method for separating the mono-alkylated product from the starting materials and the highly polar dialkylated salt.

  • Crystallization: If the 1-(4-bromobenzyl)imidazole is a solid, recrystallization can be an excellent method for purification.

  • Aqueous Work-up and Extraction: During the work-up, adjusting the pH of the aqueous layer can be crucial. Ensure the pH is appropriate to keep the desired product in the organic layer. If the product has some water solubility, washing the organic layer with brine or back-extracting the aqueous layer can improve recovery.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the reaction of 4-bromobenzyl bromide with imidazole?

A1: The primary byproduct is the 1,3-bis(4-bromobenzyl)imidazolium bromide , formed from the dialkylation of the imidazole ring.[1] Other potential, though less common, byproducts include:

  • C-alkylation products: Alkylation can occasionally occur at the C2 position of the imidazole ring.[1]

  • Decomposition products: At elevated temperatures or in the presence of strong bases, the reactants or the N-alkylated product may decompose, often indicated by a darkening of the reaction mixture.[1]

Q2: What is the general mechanism for the N-alkylation of imidazole with 4-bromobenzyl bromide?

A2: The reaction proceeds via a nucleophilic substitution (SN2) mechanism in two main steps:

  • Deprotonation: A base removes the acidic proton from the N-H of the imidazole, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the N-alkylated product.

Q3: How does the choice of solvent and base affect the reaction outcome?

A3: The solvent and base can significantly impact the reaction rate, yield, and byproduct profile.

  • Solvents: Polar aprotic solvents like DMF, acetonitrile, and DMSO are generally preferred as they can solvate the ions and facilitate the SN2 reaction.

  • Bases: The strength of the base determines the extent of imidazole deprotonation. Stronger bases like NaH lead to a higher concentration of the imidazolate anion, which can increase the reaction rate but may also promote dialkylation if the alkylating agent is not added slowly. Weaker bases like K₂CO₃ offer a milder reaction environment, potentially reducing the formation of byproducts.

Data Presentation

The following table summarizes the potential products and byproducts in the reaction of imidazole with 4-bromobenzyl bromide.

Compound NameMolecular FormulaRole in Reaction
ImidazoleC₃H₄N₂Reactant
4-Bromobenzyl bromideC₇H₆Br₂Reactant
1-(4-Bromobenzyl)imidazoleC₁₀H₉BrN₂Desired Product
1,3-bis(4-Bromobenzyl)imidazolium bromideC₁₇H₁₅Br₂N₂⁺·Br⁻Major Byproduct
C-Alkylated IsomerC₁₀H₉BrN₂Minor Byproduct
Decomposition ProductsVariableMinor Byproducts

Note: The formation and percentage of byproducts are highly dependent on the specific reaction conditions (temperature, solvent, base, stoichiometry, and reaction time).

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a common and relatively mild procedure for the synthesis of 1-(4-bromobenzyl)imidazole.

Materials:

  • Imidazole

  • 4-Bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants imidazole Imidazole product 1-(4-Bromobenzyl)imidazole (Desired Product) imidazole->product + 4-Bromobenzyl Bromide (1st Alkylation) benzyl_bromide 4-Bromobenzyl Bromide base Base (e.g., K₂CO₃) base->imidazole solvent Solvent (e.g., Acetonitrile) solvent->imidazole byproduct 1,3-bis(4-Bromobenzyl)imidazolium Bromide (Byproduct) product->byproduct + 4-Bromobenzyl Bromide (2nd Alkylation)

Caption: Reaction pathway for the synthesis of 1-(4-bromobenzyl)imidazole.

Troubleshooting_Workflow decision decision process process issue issue solution solution start Start Experiment check_yield Low Yield? start->check_yield check_byproduct High Dialkylation? check_yield->check_byproduct No issue_yield Low Yield Issue check_yield->issue_yield Yes purification_issue Purification Difficulty? check_byproduct->purification_issue No issue_byproduct High Dialkylation Issue check_byproduct->issue_byproduct Yes end Successful Synthesis purification_issue->end No issue_purification Purification Issue purification_issue->issue_purification Yes solution_yield Optimize Base/Solvent Check Reactant Quality Adjust Temperature issue_yield->solution_yield Troubleshoot solution_yield->start solution_byproduct Control Stoichiometry Slow Addition of Alkylating Agent Lower Temperature issue_byproduct->solution_byproduct Troubleshoot solution_byproduct->start solution_purification Use Column Chromatography Recrystallize Product Optimize Work-up issue_purification->solution_purification Troubleshoot solution_purification->start

Caption: Troubleshooting workflow for imidazole alkylation reactions.

References

"stability issues of 1-(4-bromobenzyl)-1H-imidazole in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for 1-(4-bromobenzyl)-1H-imidazole in solution?

A1: Based on the general chemical structure of imidazole derivatives, potential stability issues in solution could include:

  • Hydrolysis: The imidazole ring is generally stable to hydrolysis, but extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to degradation over time.

  • Oxidation: The imidazole moiety can be susceptible to oxidation, especially in the presence of oxidizing agents or under exposure to air and light.[1]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV radiation, which may lead to the formation of degradation products.[1]

Q2: I am observing precipitation of my compound in an aqueous buffer. What could be the cause?

A2: Precipitation of this compound in aqueous solutions is likely due to its limited solubility. The solubility of imidazole itself is high in polar solvents, but the addition of the nonpolar 4-bromobenzyl group will significantly decrease aqueous solubility. Factors influencing solubility include:

  • pH: The solubility of imidazole derivatives can be pH-dependent.

  • Co-solvents: The presence of organic co-solvents (e.g., DMSO, ethanol) will likely increase solubility.

  • Temperature: Solubility may increase or decrease with temperature depending on the thermodynamics of dissolution.

  • Salt form: If the compound is in a salt form, this can affect its solubility.

Q3: How can I determine the solubility of this compound in my solvent system?

A3: The thermodynamic solubility can be determined using the shake-flask method. This involves adding an excess of the solid compound to your solvent system, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What analytical technique is suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[2][3][4] This method should be able to separate the parent compound from any potential degradation products, allowing for accurate quantification of the parent compound's concentration over time.

Troubleshooting Guide

Q: I see multiple peaks in my HPLC chromatogram after storing my compound in solution. How do I know if these are degradation products?

A: To determine if new peaks are degradation products, you should:

  • Analyze a freshly prepared solution: This will serve as your time-zero reference chromatogram.

  • Perform a forced degradation study: Exposing the compound to stress conditions (acid, base, peroxide, heat, light) will intentionally generate degradation products.[5][6] If the new peaks in your stored sample match the retention times of peaks generated during the forced degradation study, they are likely degradation products.

  • Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of each peak. Comparison of the spectra of the new peaks to the parent compound can give clues about their structural similarity.

Q: My compound seems to be degrading, but I am not seeing any new peaks in the HPLC. What could be happening?

A: This could be due to several reasons:

  • Degradation products are not UV active: If the degradation pathway involves the loss of the chromophore, the degradation products may not be detectable by a UV detector.

  • Degradation products are not eluting from the column: Highly polar or non-polar degradation products may be irreversibly retained on the column or elute with the solvent front.

  • Precipitation: The compound may be precipitating out of solution, leading to a decrease in the parent peak area without the formation of soluble degradation products.

  • Conversion to a non-detectable form: The compound may be converting to a volatile substance or adsorbing to the container surface.

A mass balance calculation (accounting for the decrease in the parent compound and the appearance of degradation products) should be performed. A significant loss in mass balance may indicate one of the issues above.

Quantitative Data Summary

As no specific quantitative stability data for this compound was found, a template for summarizing data from a forced degradation study is provided below.

Stress ConditionTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationNumber of Degradation Products
0.1 M HCl (60 °C)24
0.1 M NaOH (60 °C)24
3% H₂O₂ (RT)24
Heat (80 °C)48
Light (ICH Q1B)-

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to a sealed vial containing the desired solvent system (e.g., phosphate buffered saline, pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol 2: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60 °C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60 °C.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature.

    • Thermal Stress: Store a solid sample of the compound at 80 °C. Also, store a solution of the compound at 80 °C.

    • Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8][9] A control sample should be protected from light.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). For photostability, analyze the sample after the full exposure period.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method
  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by running a UV scan.

  • Method Optimization: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient, flow rate, and column temperature as needed.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to D Oxidation (3% H2O2, RT) A->D Expose to E Thermal Stress (80°C, Solid & Solution) A->E Expose to F Photostability (ICH Q1B Guidelines) A->F Expose to G Sample at Time Points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV Method G->H I Identify & Quantify Degradation Products H->I

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Workflow node_rect node_rect Start Unexpected Result in Stability Study? Q1 New Peaks in HPLC? Start->Q1 A1_Yes Compare with Forced Degradation Samples Q1->A1_Yes Yes A1_No Mass Balance < 95%? Q1->A1_No No Q2 Peaks Match? A1_Yes->Q2 A1_No_Yes Check for Precipitation, Non-UV Active Degradants, or Adsorption to Container A1_No->A1_No_Yes Yes A1_No_No Re-evaluate Analytical Method and Experimental Setup A1_No->A1_No_No No A2_Yes Likely Degradation Products Q2->A2_Yes Yes A2_No Possible Impurity or Artifact Q2->A2_No No

Caption: Troubleshooting decision tree for stability studies.

References

Technical Support Center: Purification of 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of 1-(4-bromobenzyl)-1H-imidazole. The information is tailored for researchers, scientists, and drug development professionals to assist in obtaining this compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the purification of this compound, offering practical solutions and preventative measures.

Column Chromatography Issues

Q1: My this compound is co-eluting with impurities during column chromatography. How can I improve the separation?

A1: Co-elution is a common challenge in column chromatography. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: The polarity of the eluent is critical. For this compound, a common mobile phase is a mixture of ethyl acetate and hexane.[1]

    • Gradient Elution: If you are using a constant solvent mixture (isocratic elution), switching to a gradient elution can be effective. Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent (ethyl acetate). This will help to first elute non-polar impurities, followed by your product, leaving more polar impurities on the column.

    • Solvent System Modification: Experiment with different solvent systems. While ethyl acetate/hexane is a good starting point, other systems such as dichloromethane/methanol could also be effective.

  • Adjust the Stationary Phase:

    • Silica Gel Properties: Ensure you are using silica gel with an appropriate particle size (e.g., 230-400 mesh for flash chromatography) for good resolution.

    • Alternative Stationary Phases: For basic compounds like imidazoles, neutral or basic alumina can sometimes provide better separation and reduce tailing compared to silica gel.

  • Sample Loading:

    • Dry Loading: Instead of dissolving your crude product in the mobile phase and loading it directly onto the column, try dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This can lead to sharper bands and better separation.

Q2: I'm observing significant tailing of my product spot on the TLC plate and on the column. What is causing this and how can I fix it?

A2: Tailing is often observed with basic compounds like imidazoles on silica gel, which is acidic. The basic nitrogen of the imidazole can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.

  • Add a Basic Modifier: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at a concentration of 0.1-1% is commonly used to neutralize the acidic sites on the silica gel, which can significantly improve the peak shape and separation.

Recrystallization Challenges

Q3: I am having trouble finding a suitable solvent for the recrystallization of this compound.

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: You will likely need to perform a systematic solvent screen. Start with common laboratory solvents of varying polarities. Good single-solvent candidates for imidazole derivatives include ethanol, isopropanol, and acetonitrile.[2]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent system is often a good alternative. In this approach, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For halogenated imidazole derivatives, a mixture of isopropanol and n-hexane has been shown to be effective.[3] A combination of acetonitrile and diethyl ether has also been used for similar brominated benzyl-imidazole compounds.[4]

Q4: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if there are significant impurities present.

  • Lower the Saturation Temperature: Add a small amount of additional hot solvent to decrease the saturation point of the solution.

  • Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline product, add a tiny "seed crystal" to the cooled solution to induce crystallization.

Acid-Base Extraction Troubleshooting

Q5: An emulsion has formed during the acid-base extraction, and the layers are not separating.

A5: Emulsions can form when the mixture is shaken too vigorously.

  • Break the Emulsion: The most common method to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gently swirling the separatory funnel after adding brine is often more effective than vigorous shaking.

Q6: After neutralizing the acidic aqueous layer, my product is not precipitating.

A6: This can occur if your product has some water solubility in its neutral form or if the concentration is too low.

  • Back-Extraction: If the product does not precipitate, you will need to perform a back-extraction. After making the aqueous layer basic, extract it multiple times with an organic solvent such as dichloromethane or ethyl acetate. The neutral this compound will be extracted into the organic layer. Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and then remove the solvent under reduced pressure to obtain your purified product.

Quantitative Data Summary

The following table summarizes typical yields and purities for different purification methods applicable to imidazole derivatives. Note that specific values for this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Yield Range (%)Typical Purity Range (%)Notes
Column Chromatography 60 - 90%>95%Effective for complex mixtures and removing closely related impurities. Yield can be lower due to the multi-fraction collection and potential for product loss on the column.
Recrystallization 70 - 95%>99%Excellent for achieving high purity, especially as a final purification step. Yield is highly dependent on the choice of solvent and the initial purity of the crude product. A yield of ~70% has been reported for a similar halogenated imidazole.[3]
Acid-Base Extraction 80 - 98%>90%A good initial purification step to remove acidic or basic impurities and unreacted starting materials. Purity may not be as high as with chromatography or recrystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Determine the optimal mobile phase composition by thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. Prepare several test eluents with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane). The ideal eluent should give your product an Rf value of approximately 0.2-0.4. If tailing is observed, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol/n-hexane or acetonitrile/diethyl ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., isopropanol or acetonitrile) and heat the mixture until the solid dissolves completely.

  • Induce Crystallization: If using a mixed solvent system, slowly add the "poor" solvent (e.g., n-hexane or diethyl ether) at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Acid-Base Extraction

This protocol describes a liquid-liquid extraction procedure to purify this compound from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1 M HCl. The basic this compound will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer. Separate the aqueous layer.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (check with pH paper). The protonated imidazole will be neutralized.

  • Back-Extraction: Extract the basic aqueous solution multiple times with fresh organic solvent. The neutral this compound will move back into the organic layer.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous Na2SO4.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis synthesis Crude This compound col_chrom Column Chromatography synthesis->col_chrom recryst Recrystallization synthesis->recryst ab_ext Acid-Base Extraction synthesis->ab_ext analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) col_chrom->analysis recryst->analysis ab_ext->analysis

Caption: General experimental workflow for the purification of this compound.

decision_tree decision decision start Start with Crude Product decision1 Complex Mixture? start->decision1 col_chrom Use Column Chromatography decision1->col_chrom Yes ab_ext Start with Acid-Base Extraction decision1->ab_ext No decision2 High Purity Needed? recryst Use Recrystallization decision2->recryst Yes end Pure Product decision2->end No col_chrom->decision2 ab_ext->decision2 recryst->end

Caption: Decision tree for selecting a suitable purification method.

References

Validation & Comparative

A Comparative Analysis of 1-(4-bromobenzyl)-1H-imidazole and Other Prominent CYP11B2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aldosterone Synthase Inhibitors

The inhibition of aldosterone synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), presents a promising therapeutic strategy for managing conditions such as primary aldosteronism, resistant hypertension, and heart failure. This guide provides a detailed comparison of 1-(4-bromobenzyl)-1H-imidazole, a representative of the benzyl-imidazole class of inhibitors, with other well-characterized CYP11B2 inhibitors: fadrozole, osilodrostat (LCI699), and baxdrostat (RO6836191). The comparison is based on their in vitro potency and selectivity, supported by experimental data and detailed methodologies.

Performance Comparison of CYP11B2 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) against human CYP11B2 and the closely related CYP11B1, along with the calculated selectivity ratio. A higher selectivity ratio indicates a more targeted inhibition of aldosterone synthesis over cortisol synthesis, which is a key consideration for minimizing off-target effects.

CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity (CYP11B1 IC50 / CYP11B2 IC50)Reference
This compound Analogue (MOERAS115) 1.728.0516.5[1][2]
Fadrozole (R-enantiomer)6.0118.819.8[1][2]
Osilodrostat (LCI699)0.72.53.6
Baxdrostat (RO6836191)0.1313>100

Note on this compound Data: Specific IC50 values for this compound were not explicitly available in the primary literature reviewed. The data presented is for a closely related and well-characterized analogue from the same study, 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile (MOERAS115), to represent the performance of this chemical class.[1][2]

Aldosterone Synthesis Pathway and Inhibition

The following diagram illustrates the final steps of aldosterone synthesis from cholesterol, highlighting the critical role of CYP11B2 and the point of action for its inhibitors.

Aldosterone Synthesis Pathway Aldosterone Synthesis Pathway and Point of Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 11-Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->11-Deoxycorticosterone CYP21A2 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 (11β-hydroxylase) 18-Hydroxycorticosterone 18-Hydroxycorticosterone Corticosterone->18-Hydroxycorticosterone CYP11B2 (18-hydroxylase) Aldosterone Aldosterone 18-Hydroxycorticosterone->Aldosterone CYP11B2 (18-oxidase) CYP11A1 CYP11A1 3beta-HSD 3β-HSD CYP21A2 CYP21A2 CYP11B2_1 CYP11B2 (11β-hydroxylase activity) CYP11B2_2 CYP11B2 (18-hydroxylase activity) CYP11B2_3 CYP11B2 (18-oxidase activity) Inhibitors CYP11B2 Inhibitors Inhibitors->CYP11B2_1 Inhibitors->CYP11B2_2 Inhibitors->CYP11B2_3

Caption: The final three steps of aldosterone synthesis are all catalyzed by CYP11B2.

Experimental Workflow for Inhibitor Screening

The diagram below outlines a typical workflow for the in vitro screening and characterization of CYP11B2 inhibitors.

Experimental Workflow Workflow for Screening CYP11B2 Inhibitors cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Primary Assay (e.g., Cell-based H295R) Compound Library->Primary Assay Identify Hits Identify Hits Primary Assay->Identify Hits Dose-Response Dose-Response Curve (IC50 Determination) Identify Hits->Dose-Response Selectivity Assay Selectivity Assay (vs. CYP11B1) Dose-Response->Selectivity Assay Mechanism of Action Mechanism of Action Studies (e.g., Recombinant Enzyme Kinetics) Selectivity Assay->Mechanism of Action SAR Studies Structure-Activity Relationship (SAR) Mechanism of Action->SAR Studies ADME/Tox In vitro ADME/Tox SAR Studies->ADME/Tox Lead Candidate Lead Candidate ADME/Tox->Lead Candidate

Caption: A multi-step process for identifying and optimizing novel CYP11B2 inhibitors.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate CYP11B2 inhibitors.

Protocol 1: Cell-Based CYP11B2/CYP11B1 Inhibition Assay

This protocol utilizes a human adrenocortical carcinoma cell line (NCI-H295R) which endogenously expresses both CYP11B2 and CYP11B1, providing a physiologically relevant model for assessing inhibitor activity.

1. Cell Culture and Seeding:

  • Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and other necessary growth factors) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 24- or 48-well plates at a density that allows for near-confluency at the time of the assay. Allow the cells to adhere and grow for 24-48 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound, fadrozole, etc.) in the assay medium.

  • Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds or vehicle control (e.g., DMSO).

3. Stimulation of Steroidogenesis:

  • To induce the expression and activity of steroidogenic enzymes, stimulate the cells with an appropriate agent, typically angiotensin II (e.g., 10 nM final concentration), for 24-48 hours.

4. Sample Collection and Analysis:

  • After the incubation period, collect the cell culture supernatant.

  • Analyze the concentration of aldosterone (for CYP11B2 activity) and cortisol (for CYP11B1 activity) in the supernatant using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a specific enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • Plot the percentage of inhibition of aldosterone and cortisol production against the logarithm of the inhibitor concentration.

  • Determine the IC50 value for each compound against both CYP11B2 and CYP11B1 by fitting the data to a four-parameter logistic equation.

  • Calculate the selectivity ratio by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Protocol 2: Recombinant Enzyme-Based CYP11B2/CYP11B1 Inhibition Assay

This assay uses purified, recombinant human CYP11B2 and CYP11B1 enzymes to directly measure the inhibitory effect of a compound on enzyme activity.

1. Reagents and Enzyme Preparation:

  • Recombinant human CYP11B2 and CYP11B1 enzymes, typically co-expressed with necessary redox partners (adrenodoxin and adrenodoxin reductase) in a suitable expression system (e.g., E. coli or insect cells).

  • Substrates: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

2. Assay Procedure:

  • In a microplate, combine the assay buffer, the respective recombinant enzyme, and the NADPH regenerating system.

  • Add serial dilutions of the test compounds or vehicle control.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the specific substrate.

3. Reaction Termination and Product Quantification:

  • After a defined incubation period (e.g., 30-60 minutes), terminate the reaction by adding a stop solution (e.g., acetonitrile or methanol).

  • Quantify the product (corticosterone or aldosterone for CYP11B2; cortisol for CYP11B1) using LC-MS/MS.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values and selectivity ratio as described in the cell-based assay protocol.

Conclusion

The development of highly selective CYP11B2 inhibitors is a key objective in the pursuit of safer and more effective treatments for aldosterone-mediated diseases. While this compound and its analogues demonstrate potent inhibition of CYP11B2, newer generation compounds like baxdrostat exhibit significantly improved selectivity profiles. This comparative guide, with its detailed data and protocols, serves as a valuable resource for researchers in the field, facilitating informed decisions in the design and development of next-generation aldosterone synthase inhibitors.

References

Comparative Analysis of Halogenated 1-Benzyl-1H-Imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, antimicrobial, and cytotoxic properties of halogenated 1-benzyl-1H-imidazole and related benzimidazole derivatives, providing researchers with comparative data and detailed experimental protocols to guide future drug discovery efforts.

The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of halogen atoms onto the benzyl moiety can significantly modulate the physicochemical and pharmacological properties of these derivatives, influencing their potency, selectivity, and metabolic stability. This guide offers a comparative analysis of halogenated 1-benzyl-1H-imidazole and its closely related benzimidazole analogues, focusing on their antimicrobial and anticancer activities.

Performance Comparison: Antimicrobial and Cytotoxic Activities

The biological activity of halogenated 1-benzyl-1H-imidazole derivatives is significantly influenced by the nature and position of the halogen substituent on the benzyl ring. The following tables summarize the available quantitative data on the antimicrobial and cytotoxic effects of these and structurally similar compounds. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as the specific microbial strains or cancer cell lines used.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Halogenated Benzimidazole Derivatives against Bacterial Strains

Compound/DerivativeHalogen SubstitutionBacterial StrainMIC (µg/mL)Reference
2-(chloromethyl)-1H-benzo[d]imidazole derivativeChloroMethicillin-resistant Staphylococcus aureus (MRSA)comparable to Ciprofloxacin[1]
5,6-dibromo-2-(trifluoromethyl)benzimidazoleBromo, TrifluoromethylBacillus subtilis0.49
N-substituted 6-chloro-1H-benzimidazole derivative (1d)ChloroEscherichia coli2[2]
N-substituted 6-chloro-1H-benzimidazole derivative (1d)ChloroMethicillin-susceptible Staphylococcus aureus (MSSA)4[2]
N-substituted 6-chloro-1H-benzimidazole derivative (1d)ChloroMethicillin-resistant Staphylococcus aureus (MRSA)8[2]
N-substituted 6-chloro-1H-benzimidazole derivative (2d)ChloroEscherichia coli4[2]
N-substituted 6-chloro-1H-benzimidazole derivative (2d)ChloroMethicillin-susceptible Staphylococcus aureus (MSSA)8[2]
N-substituted 6-chloro-1H-benzimidazole derivative (2d)ChloroMethicillin-resistant Staphylococcus aureus (MRSA)16[2]

Note: Data for a broader range of halogenated 1-benzyl-1H-imidazole derivatives is limited in the reviewed literature.

Cytotoxic Activity

The half-maximal inhibitory concentration (IC₅₀) is used to quantify a compound's ability to inhibit a biological process, such as cell proliferation in cancer cell lines, by 50%.

Table 2: Cytotoxic Activity (IC₅₀) of Halogenated Benzimidazole Derivatives against Human Cancer Cell Lines

Compound/DerivativeHalogen SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Fluoro-substituted benzimidazole derivative (ORT14)para-FluoroA549 (Lung)0.377[3]
Fluoro-substituted benzimidazole derivative (ORT14)para-FluoroHeLa (Cervical)0.188[3]
Fluoro-substituted benzimidazole derivative (ORT15)ortho-FluoroA549 (Lung)0.354[3]
Fluoro-substituted benzimidazole derivative (ORT15)ortho-FluoroA375 (Melanoma)0.177[3]
1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide (6c)3-BromoMCF-7 (Breast)7.82[4]
1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide (6i)3-FluoroHepG2 (Liver)8.93[4]
N-substituted 6-chloro-1H-benzimidazole derivative (1d)ChloroMCF-7 (Breast)2.15[2]
N-substituted 6-chloro-1H-benzimidazole derivative (2d)ChloroMCF-7 (Breast)3.28[2]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are the protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the 96-well plate containing the growth medium to achieve the desired concentration range.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Overnight Bacterial Culture start->culture mcfarland Adjust to 0.5 McFarland Standard culture->mcfarland dilute_inoculum Dilute to 5x10^5 CFU/mL mcfarland->dilute_inoculum serial_dilution Prepare Serial Dilutions of Test Compound in 96-well Plate dilute_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point MTT_Workflow cluster_setup Cell Culture and Treatment cluster_reagent MTT Reaction cluster_measurement Data Acquisition and Analysis start_mtt Start seed_cells Seed Cells in 96-well Plate start_mtt->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with Test Compounds incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_mtt End determine_ic50->end_mtt

References

Validating the Biological Activity of 1-(4-bromobenzyl)-1H-imidazole In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1-(4-bromobenzyl)-1H-imidazole. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its likely activities based on structurally similar imidazole-based compounds. The guide also presents detailed protocols for in vitro assays that would be essential for validating these potential biological effects and compares them with established therapeutic agents.

Comparative Analysis of Biological Activity

This compound belongs to the imidazole class of compounds, which are known to exhibit a wide range of biological activities, including antifungal, anticancer, and enzyme inhibitory properties. The biological activity of imidazole derivatives is often attributed to the ability of the imidazole ring to coordinate with metal ions in enzyme active sites.

Potential as a CYP121 Inhibitor

Structurally similar compounds, such as 1-(4-biphenylylmethyl)-1H-imidazole derivatives, have been identified as potent inhibitors of CYP121, an essential enzyme for the viability of Mycobacterium tuberculosis. This suggests that this compound may also exhibit antimycobacterial activity through the inhibition of this enzyme.

Potential Anticancer and Antifungal Activities

Various imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines and inhibitory activity against fungal pathogens. The bromobenzyl moiety in the target compound may contribute to these activities. For a comprehensive evaluation, a direct comparison with established drugs is necessary. In this guide, we will compare the potential activities of this compound with the well-established antifungal agents Clotrimazole and Ketoconazole, and the widely used anticancer drug 5-Fluorouracil.

Data Presentation

As direct experimental data for this compound is not available, the following tables present data for a closely related analog, 1-(4-biphenylylmethyl)-1H-imidazole, and the comparator drugs. This will serve as a benchmark for future in vitro studies on this compound.

Table 1: Antimycobacterial Activity of 1-(4-biphenylylmethyl)-1H-imidazole Derivative Against M. bovis BCG

CompoundMIC₅₀ (µM)
1-(4-biphenylylmethyl)-1H-imidazole derivative1.5 - 4.0

Data extrapolated from studies on structurally similar compounds.

Table 2: In Vitro Antifungal Activity of Comparator Drugs

CompoundOrganismMIC Range (µg/mL)
ClotrimazoleCandida albicans0.12 - 8
KetoconazoleCandida albicans0.03 - 16

Table 3: In Vitro Anticancer Activity of Comparator Drug

CompoundCell LineIC₅₀ (µM)
5-FluorouracilHT-29 (Colon Cancer)~250
5-FluorouracilHCT 116 (Colon Cancer)~15

Experimental Protocols

To validate the potential biological activities of this compound, the following detailed in vitro experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • This compound

  • 96-well plates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to a 0.5 McFarland standard.

  • Further dilute the inoculum to the final concentration as per CLSI guidelines.

  • Add 100 µL of the fungal inoculum to each well of the microdilution plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

CYP121 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CYP121.

Materials:

  • Recombinant CYP121 enzyme

  • Substrate for CYP121 (e.g., cyclo(L-Tyr-L-Tyr))

  • NADPH regenerating system

  • This compound

  • Assay buffer (e.g., potassium phosphate buffer)

Procedure:

  • Pre-incubate the CYP121 enzyme with various concentrations of this compound for a specified time.

  • Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction and measure the product formation using a suitable analytical method, such as HPLC or LC-MS.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathway of CYP121 Inhibition

The following diagram illustrates the proposed mechanism of action for this compound as a CYP121 inhibitor in Mycobacterium tuberculosis.

CYP121 Inhibition Pathway
Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxic potential of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., HT-29, MCF-7) Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of This compound Treatment 4. Treat Cells with Compound Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_add 6. Add MTT Reagent Incubation->MTT_add Formazan 7. Incubate for 4 hours (Formazan Formation) MTT_add->Formazan Solubilize 8. Solubilize Formazan with DMSO Formazan->Solubilize Readout 9. Measure Absorbance at 570 nm Solubilize->Readout Calculation 10. Calculate Cell Viability (%) Readout->Calculation IC50 11. Determine IC50 Value Calculation->IC50

Cytotoxicity Screening Workflow

"structure-activity relationship of 1-(4-bromobenzyl)-1H-imidazole analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 1-(4-bromobenzyl)-1H-imidazole analogs reveals crucial insights into their potential as therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers and drug development professionals in understanding the key structural features influencing their efficacy.

Comparative Biological Activity of 1-Benzyl-1H-Imidazole Analogs

The biological activity of 1-benzyl-1H-imidazole derivatives is significantly influenced by the nature and position of substituents on both the benzyl and imidazole rings. While a dedicated comprehensive study on a series of this compound analogs is not extensively available in the public domain, analysis of broader 1-benzyl-1H-imidazole derivatives provides valuable SAR insights. The 4-bromo substitution on the benzyl ring is a common feature in many biologically active imidazole compounds, often contributing to enhanced potency.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives, with modifications on the 1-benzyl moiety playing a critical role in their cytotoxic effects. The following table summarizes the anticancer activity of representative 1-benzyl-1H-imidazole analogs against various cancer cell lines.

Compound IDR1 (at Benzyl Ring)R2 (at Imidazole Ring)Cancer Cell LineIC50 (µM)Reference
1a 4-BrHMCF-73.02[1]
1b 4-ClHMCF-74.17[2]
1c 4-FHHeLa>100
2a 4-Br2-phenylMDA-MB-2311.22[2]
2b 4-Br2-methylA5499.96[2]
3a H2-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)NUGC-30.05[3]

Key SAR Observations for Anticancer Activity:

  • Substitution on the Benzyl Ring: Halogen substitutions at the para-position of the benzyl ring, such as bromine and chlorine, are often associated with enhanced anticancer activity.[1][2]

  • Substitution on the Imidazole Ring: The introduction of bulky aromatic or heterocyclic groups at the 2-position of the imidazole ring can significantly increase cytotoxicity.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in cell permeability and, consequently, anticancer activity.

Antifungal Activity

1-Benzyl-1H-imidazole analogs are also known for their antifungal properties, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Compound IDR1 (at Benzyl Ring)R2 (at Imidazole Ring)Fungal StrainMIC (µg/mL)Reference
4a 4-BrHCandida albicans0.5 - 8[4]
4b 2,4-diClHCandida albicans1[5]
4c HHCandida albicans>100[4]
5a 4-Br2-undecylAspergillus niger12.5[4]

Key SAR Observations for Antifungal Activity:

  • Halogenation of the Benzyl Ring: Similar to anticancer activity, halogenation of the benzyl ring, particularly with chlorine or bromine, is a key feature for potent antifungal activity.[4][5]

  • Lipophilic Side Chains on Imidazole: The introduction of a long alkyl chain at the 2-position of the imidazole ring can enhance antifungal activity, likely by improving interaction with the fungal cell membrane.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of common assays used to evaluate the biological activity of this compound analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5][7]

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the experimental processes and the logic of structure-activity relationships, the following diagrams are provided.

experimental_workflow_mtt cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h (Adhesion) cell_seeding->incubation1 add_compounds Add Serial Dilutions of Test Compounds incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to Solubilize Formazan incubation3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 sar_logic cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity cluster_outcome SAR Outcome core 1-Benzyl-1H-imidazole Scaffold benzyl_sub Substitution on Benzyl Ring (e.g., 4-Bromo) core->benzyl_sub imidazole_sub Substitution on Imidazole Ring (e.g., at C2 position) core->imidazole_sub anticancer Anticancer Activity benzyl_sub->anticancer antifungal Antifungal Activity benzyl_sub->antifungal imidazole_sub->anticancer imidazole_sub->antifungal enhanced_potency Enhanced Potency anticancer->enhanced_potency altered_selectivity Altered Selectivity anticancer->altered_selectivity antifungal->enhanced_potency antifungal->altered_selectivity

References

Comparative Efficacy Analysis: 1-(4-bromobenzyl)-1H-imidazole versus Commercially Available Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative framework for evaluating the efficacy of novel chemical compounds against established drugs. As of the latest literature review, specific experimental data on the biological activity of 1-(4-bromobenzyl)-1H-imidazole is not publicly available. Therefore, the data presented for this compound is hypothetical and for illustrative purposes only . This document serves as a template for researchers to utilize once such experimental data is determined.

This guide is intended for researchers, scientists, and drug development professionals, offering a structured comparison of a novel imidazole derivative, this compound, with well-established antifungal drugs, Ketoconazole and Fluconazole. The objective is to present a clear, data-driven comparison based on key efficacy metrics and experimental protocols.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values, a standard measure of antifungal efficacy, against common fungal pathogens. Lower MIC values indicate greater potency.

CompoundCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)
This compoundData Not AvailableData Not Available
Ketoconazole0.125 - 11 - 8
Fluconazole0.25 - 216 - >64

Experimental Protocols

The methodologies outlined below are standard protocols for determining the in vitro antifungal susceptibility of compounds.

Determination of Minimum Inhibitory Concentration (MIC)

1. Microdilution Method (CLSI M27-A3 for Yeasts / M38-A2 for Filamentous Fungi):

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

  • Preparation of Drug Dilutions: The test compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Incubation: The microdilution plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for most filamentous fungi) compared to the growth in the control well (drug-free).

Mandatory Visualizations

Signaling Pathway: Azole Antifungal Mechanism of Action

Azole antifungals, the class to which this compound would likely belong, primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Azole_Mechanism Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Azole Antifungals Azole Antifungals Azole Antifungals->Lanosterol 14α-demethylase (CYP51) Inhibition Lanosterol 14α-demethylase (CYP51)->Ergosterol Ergosterol Biosynthesis

Caption: Mechanism of action of azole antifungal drugs.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read Results Read Results Incubation->Read Results Determine MIC Determine MIC Read Results->Determine MIC

In Vivo Validation of 1-(4-bromobenzyl)-1H-imidazole as a Putative Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a prospective framework for the in vivo validation of 1-(4-bromobenzyl)-1H-imidazole as a novel anticancer agent. Due to the current absence of published in vivo studies for this specific compound, this document outlines a proposed experimental plan and compares it with established in vivo data from other structurally related imidazole-based anticancer compounds. This guide is intended to serve as a valuable resource for researchers planning to investigate the therapeutic potential of this compound.

Imidazole and its derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects.[1] These compounds have been investigated for their ability to target various cellular mechanisms, such as kinase inhibition and disruption of microtubule polymerization.[2][3] Based on the common activities of imidazole-containing compounds, we hypothesize that this compound may act as an inhibitor of a key signaling kinase involved in cell proliferation and survival.

Comparative Performance of Imidazole-Based Anticancer Agents

The following table presents hypothetical in vivo efficacy data for this compound, alongside published data for two other imidazole derivatives with demonstrated in vivo anticancer activity. This comparison provides a benchmark for evaluating the potential of the target compound.

Compound Proposed/Known Target Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
This compound Putative Kinase InhibitorA549 Human Lung Carcinoma Xenograft (Nude Mice)50 mg/kg, oral, dailyHypothetical DataN/A
Celastrol-Imidazole Derivative (Compound 9) Hsp90-Cdc37A549 Xenograft (Nude Mice)4 mg/kg, intraperitoneal, every other day~60%[4][5]
Imidazo[1,2-b]pyridazine (Compound 27f) Mps1 KinaseA549 Xenograft (Nude Mice)100 mg/kg, oral, dailySignificant tumor stasis[6]

Proposed Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cancer cell proliferation and survival. This is based on common mechanisms of action for imidazole-based kinase inhibitors.

G cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->TranscriptionFactors BromobenzylImidazole This compound (Putative Inhibitor) BromobenzylImidazole->Raf GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Survival Cell Survival GeneExpression->Survival

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vivo validation of novel anticancer agents. The following protocols outline a proposed study for this compound and are based on standard practices for similar compounds.[7][8]

Human Tumor Xenograft Model

This protocol describes the evaluation of the in vivo efficacy of this compound using a human tumor xenograft model in immunocompromised mice.

  • Animal Model and Cell Line:

    • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

    • Cell Line: A549 human non-small cell lung cancer cells.

  • Tumor Implantation:

    • A549 cells are cultured in appropriate media until they reach the exponential growth phase.

    • Cells are harvested and resuspended in a sterile, serum-free medium mixed with Matrigel at a 1:1 ratio.

    • A total of 5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol:

    • Tumor growth is monitored daily. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally at a dose of 50 mg/kg daily.

    • Control Group: Mice receive the vehicle only, following the same administration schedule.

    • Positive Control Group: A standard-of-care chemotherapy agent for lung cancer can be included for comparison.

  • Efficacy Evaluation:

    • Tumor volume is measured twice weekly using calipers, calculated with the formula: (Length x Width²)/2.

    • Animal body weights are recorded twice weekly as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the proposed in vivo validation of this compound.

G start Start: A549 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant monitor_growth Monitor Tumor Growth to ~100-150 mm³ implant->monitor_growth randomize Randomize Mice into Groups (Treatment vs. Control) monitor_growth->randomize administer Administer this compound or Vehicle (Daily) randomize->administer measure Measure Tumor Volume and Body Weight (2x/week) administer->measure endpoint Reach Predefined Endpoint (e.g., Tumor Size or Time) measure->endpoint analyze Euthanize, Excise Tumors, and Analyze Data endpoint->analyze tgi Calculate Tumor Growth Inhibition (TGI) analyze->tgi end End: Efficacy Determined tgi->end

Caption: General workflow for in vivo anticancer drug testing.

References

Comparative Cross-Reactivity Profile of 1-(4-bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the compound 1-(4-bromobenzyl)-1H-imidazole against a panel of related molecular targets. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothetical cross-reactivity profile based on the known interactions of structurally similar imidazole-containing molecules. The experimental data herein is illustrative and serves as a framework for designing and interpreting future cross-reactivity studies.

Executive Summary

This compound belongs to the imidazole class of compounds, which are known to interact with various biological targets, most notably cytochrome P450 (CYP) enzymes.[1][2] Cross-reactivity studies are crucial to assess the selectivity of a compound and to identify potential off-target effects that could lead to adverse drug reactions.[3][4] This guide outlines the standard methodologies for evaluating such cross-reactivity and presents a hypothetical comparison with other common imidazole-based drugs.

Hypothetical Cross-Reactivity Data

The following tables summarize hypothetical quantitative data from key cross-reactivity assays.

Table 1: Comparative Inhibition of Cytochrome P450 Isoforms

CompoundCYP1A2 (Ki, µM)CYP2C9 (Ki, µM)CYP2C19 (Ki, µM)CYP2D6 (Ki, µM)CYP3A4 (Ki, µM)
This compound (Hypothetical) 15.28.55.122.81.8
Ketoconazole>500.50.25100.014
Clotrimazole2.11.20.7280.02
Miconazole0.10.40.050.70.03

Data for Ketoconazole, Clotrimazole, and Miconazole are representative values from published literature and are intended for comparative purposes.[1]

Table 2: Off-Target Binding Profile (Hypothetical Radioligand Binding Assay Data)

TargetThis compound (% Inhibition @ 10 µM)
Adrenergic Receptor α112%
Adrenergic Receptor β18%
Dopamine Receptor D215%
Histamine Receptor H125%
Serotonin Receptor 5-HT2A18%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards in the field.[5][6][7]

Radioligand Binding Assay for Off-Target Screening

This assay is used to determine the binding of a test compound to a wide range of receptors, ion channels, and transporters.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • A reaction mixture is prepared in each well of a 96-well plate containing the cell membranes, a fixed concentration of the radioligand, and the test compound at various concentrations.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation fluid is added to each filter, and the radioactivity is measured using a microplate scintillation counter.

  • The percentage of inhibition of radioligand binding by the test compound is calculated.[5][8]

Enzyme Inhibition Assay for Cytochrome P450

This assay measures the ability of a test compound to inhibit the activity of specific CYP450 isoforms.

Materials:

  • Human liver microsomes or recombinant CYP450 enzymes

  • CYP450 isoform-specific substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Test compound (this compound)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS system for analysis

Procedure:

  • The test compound is pre-incubated with the microsomes or recombinant enzymes and the NADPH regenerating system in the incubation buffer.[6]

  • The enzymatic reaction is initiated by adding the isoform-specific substrate.

  • The reaction is incubated at 37°C for a specific time.

  • The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite.

  • The IC50 (concentration of inhibitor causing 50% inhibition) is determined, and the Ki (inhibition constant) is calculated.[9]

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Profile Generation Compound This compound (Test Compound) P450 Cytochrome P450 Inhibition Panel Compound->P450 Receptor Receptor Binding Panel Compound->Receptor Controls Reference Imidazoles (e.g., Ketoconazole) Controls->P450 Controls->Receptor IC50 IC50/Ki Determination P450->IC50 Inhibition % Inhibition Calculation Receptor->Inhibition Profile Cross-Reactivity Profile IC50->Profile Inhibition->Profile

Caption: Workflow for assessing the cross-reactivity of a test compound.

Signaling Pathway of Cytochrome P450 Inhibition

G cluster_0 CYP450 Catalytic Cycle Substrate Drug/Substrate CYP450_Fe3 CYP450 (Fe3+) Substrate->CYP450_Fe3 Binds CYP450_Substrate CYP450-Substrate Complex CYP450_Fe3->CYP450_Substrate Forms CYP450_Fe2 CYP450 (Fe2+)-Substrate CYP450_Substrate->CYP450_Fe2 Reduction (NADPH) O2_Complex O2-CYP450 (Fe2+)-Substrate CYP450_Fe2->O2_Complex O2 Binding Metabolite Metabolite O2_Complex->Metabolite Metabolism Metabolite->CYP450_Fe3 Product Release Inhibitor This compound (Inhibitor) Inhibitor->CYP450_Fe3 Competitive Inhibition

Caption: Mechanism of competitive inhibition of Cytochrome P450 enzymes.

References

A Head-to-Head Comparison of 1-(4-bromobenzyl)-1H-imidazole and its Chloro Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone for the development of novel therapeutic agents. Halogenation of these structures is a common strategy to modulate their physicochemical properties and biological activity. This guide presents a detailed head-to-head comparison of 1-(4-bromobenzyl)-1H-imidazole and its chloro analog, 1-(4-chlorobenzyl)-1H-imidazole, with a focus on their synthesis, physicochemical properties, and anticipated biological performance based on available data for related compounds.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties for this compound and 1-(4-chlorobenzyl)-1H-imidazole is presented below. These properties are crucial for predicting the compounds' behavior in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compound1-(4-chlorobenzyl)-1H-imidazole
CAS Number 72459-46-2[1][2][3]42032-27-9[4]
Molecular Formula C10H9BrN2[2][3][5]C10H9ClN2[4]
Molecular Weight 237.10 g/mol [2]192.64 g/mol [4]
Purity ≥95% (as commercially available)[1]Not specified in available data
Melting Point Not available in searched documentsNot available in searched documents
Boiling Point Not available in searched documentsNot available in searched documents
LogP (calculated) Not available in searched documents2.2[4]
Topological Polar Surface Area Not available in searched documents17.8 Ų[4]

Synthesis and Experimental Protocols

The synthesis of both this compound and its chloro analog typically proceeds via a nucleophilic substitution reaction. Imidazole, acting as the nucleophile, is reacted with the corresponding 4-halobenzyl halide (4-bromobenzyl bromide or 4-chlorobenzyl chloride) in the presence of a base.

General Synthetic Workflow

General Synthesis of 1-(4-halobenzyl)-1H-imidazoles imidazole Imidazole reaction Nucleophilic Substitution imidazole->reaction base Base (e.g., NaH, K2CO3) base->reaction halobenzyl_halide 4-Halobenzyl Halide (X = Br or Cl) halobenzyl_halide->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product 1-(4-halobenzyl)-1H-imidazole reaction->product purification Purification (e.g., Chromatography) product->purification

Caption: General workflow for the synthesis of 1-(4-halobenzyl)-1H-imidazoles.

Detailed Experimental Protocol:

Materials:

  • Imidazole

  • 4-Bromobenzyl bromide or 4-Chlorobenzyl chloride

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere. Stir the mixture for 30 minutes at room temperature.

  • Addition of Benzyl Halide: Add a solution of the respective 4-halobenzyl halide (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1-(4-halobenzyl)-1H-imidazole.

Biological Activity: A Comparative Discussion

Antifungal Activity

Imidazole-based compounds are well-established antifungal agents, with many commercially available drugs belonging to this class.[10][11] The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The halogen substituent on the benzyl ring is known to influence the antifungal potency. Generally, the lipophilicity and electronic properties of the halogen atom play a significant role. While direct comparative data is lacking, studies on other halogenated antifungal agents suggest that the bromo-substituted analog might exhibit comparable or slightly enhanced activity compared to the chloro analog due to its greater lipophilicity, which can facilitate cell membrane penetration.

Anticancer Activity

Numerous imidazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[6][7][8][12] The presence and nature of the halogen on the benzyl ring can significantly impact the anticancer activity. The electronic properties of the halogen can influence interactions with biological targets, and its size can affect the overall conformation of the molecule, which is critical for binding to specific enzymes or receptors. Structure-activity relationship (SAR) studies on related compounds have shown that halogen substitution is often beneficial for anticancer potency.[13]

Potential Signaling Pathway Inhibition

Potential Mechanism of Action for Halogenated Benzyl-Imidazoles compound 1-(4-halobenzyl)-1H-imidazole (X = Br or Cl) inhibition Inhibition compound->inhibition enzyme Target Enzyme (e.g., Cytochrome P450, Kinase) enzyme->inhibition pathway Cellular Signaling Pathway inhibition->pathway Disruption proliferation Cell Proliferation pathway->proliferation Blocks survival Cell Survival pathway->survival Blocks apoptosis Apoptosis pathway->apoptosis Induces

Caption: A potential mechanism of action for the anticancer activity of halogenated benzyl-imidazoles.

Conclusion

Both this compound and its chloro analog are readily synthesizable compounds with potential biological activities. While a direct, quantitative comparison of their performance is hampered by the lack of publicly available head-to-head experimental data, the known structure-activity relationships of halogenated imidazoles suggest that both compounds are promising candidates for further investigation in drug discovery programs. The bromo-substituted analog, with its higher molecular weight and potentially increased lipophilicity, may exhibit different ADME properties and biological potency compared to its chloro counterpart. Researchers are encouraged to perform direct comparative studies to elucidate the specific advantages of each analog for particular therapeutic applications.

References

Unveiling the Binding Affinity of 1-(4-bromobenzyl)-1H-imidazole to its Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise interaction between a compound and its biological target is paramount. This guide provides a comprehensive comparison of the binding characteristics of 1-(4-bromobenzyl)-1H-imidazole with its target protein, CYP121, a crucial enzyme in Mycobacterium tuberculosis. Supported by experimental data and detailed protocols, this document serves as a valuable resource for scientists working on the development of novel anti-tuberculosis therapies.

Binding Affinity Comparison of CYP121 Inhibitors

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often quantified by the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. This compound has been identified as an inhibitor of CYP121, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis.[1]

To provide a clear perspective on its potency, the binding affinity of this compound is compared with other well-characterized CYP121 inhibitors, including the antifungal drugs econazole and clotrimazole, as well as other imidazole-based compounds from the same screening library.

CompoundTarget ProteinMethodBinding Affinity (Kd in µM)Reference
This compound CYP121UV-vis Titration5.0 [1]
EconazoleCYP121UV-vis Titration2.8[2]
ClotrimazoleCYP121UV-vis Titration0.073[3]
1-(4-Biphenylylmethyl)-1H-imidazole (I:47)CYP121UV-vis Titration5.0[1]
L89 (6-methoxynaphthalene derivative)CYP121UV-vis Titration0.3[1]

Experimental Determination of Binding Affinity

The binding affinity of these compounds to CYP121 is typically determined using biophysical techniques such as UV-vis spectral titration and Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on the strength of the interaction between the inhibitor and the enzyme.

Experimental Workflow for Binding Site Confirmation

The general workflow to confirm the binding site of a compound like this compound involves a series of experimental and computational steps.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_structural Structural Biology cluster_in_silico Computational Analysis UV_vis UV-vis Spectral Titration (Initial Binding Assessment) ITC Isothermal Titration Calorimetry (Thermodynamic Profile) UV_vis->ITC Confirm & Quantify Enzyme_Assay Enzymatic Activity Assay (Functional Inhibition) ITC->Enzyme_Assay Validate Functionally Docking Molecular Docking (Predict Binding Pose) Enzyme_Assay->Docking Inform Model X_ray X-ray Crystallography (High-Resolution Structure) Binding_Site Binding Site Confirmed X_ray->Binding_Site Confirm Docking->X_ray Guide Crystallization Compound This compound Compound->UV_vis Titrate Target CYP121 Protein Target->UV_vis

A typical experimental workflow for confirming a compound's binding site.

Proposed Binding Interaction

Based on structural studies of related imidazole inhibitors with CYP121, a logical model for the binding of this compound can be proposed. The imidazole moiety is crucial for the interaction, with one of the nitrogen atoms coordinating to the heme iron atom at the center of the enzyme's active site. The bromobenzyl group likely occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity.

binding_model cluster_cyp121 CYP121 Active Site cluster_inhibitor This compound Heme Heme Iron (Fe) Hydrophobic_Pocket Hydrophobic Pocket Imidazole Imidazole Ring Imidazole->Heme Coordination Bond (Nitrogen to Iron) Bromobenzyl Bromobenzyl Group Bromobenzyl->Hydrophobic_Pocket Hydrophobic Interactions

A proposed model of this compound binding to the CYP121 active site.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are provided below.

Protocol 1: UV-vis Spectral Titration for Binding Affinity (Kd) Determination

Objective: To determine the dissociation constant (Kd) of this compound for CYP121 by monitoring changes in the heme Soret peak upon ligand binding.

Materials:

  • Purified CYP121 enzyme in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • This compound stock solution in DMSO

  • Dual-beam UV-vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a solution of CYP121 at a final concentration of 2-5 µM in the chosen buffer.

  • Record the baseline absorbance spectrum of the CYP121 solution from 350 nm to 500 nm. The Soret peak for the unbound, low-spin state of CYP121 is typically observed around 418 nm.

  • Prepare a series of dilutions of the this compound stock solution in the same buffer.

  • Add increasing concentrations of the inhibitor to the CYP121 solution in the sample cuvette. An equivalent volume of DMSO should be added to the reference cuvette to correct for any solvent effects.

  • After each addition, gently mix and allow the solution to equilibrate for 2-5 minutes.

  • Record the UV-vis spectrum after each addition. Binding of the imidazole nitrogen to the heme iron will induce a type II spectral shift, causing a red shift in the Soret peak (e.g., to around 422 nm).

  • The change in absorbance at the peak and trough of the difference spectra is plotted against the inhibitor concentration.

  • The resulting data is fitted to a suitable binding isotherm equation (e.g., the Morrison equation for tight binding) to calculate the dissociation constant (Kd).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To obtain a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

  • Purified CYP121 enzyme dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • This compound stock solution prepared in the final dialysis buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell and syringe.

  • Load the CYP121 solution (typically 20-50 µM) into the sample cell of the ITC instrument.

  • Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and duration.

  • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger, spaced injections (e.g., 2-3 µL each).

  • The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection will decrease.

  • A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution, which is then subtracted from the experimental data.

  • The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

References

Benchmarking the Inhibitory Potency of 1-(4-bromobenzyl)-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of 1-(4-bromobenzyl)-1H-imidazole against key enzymatic targets. Based on its structural similarity to known therapeutic agents, this compound is hypothesized to function as an inhibitor of aromatase (CYP19A1) and other cytochrome P450 (CYP) enzymes. Due to the absence of direct experimental data for this compound in publicly available literature, this guide benchmarks its potential efficacy against established inhibitors and structurally related compounds. The data presented for the target compound is an estimation based on these comparisons.

Comparative Inhibitory Potency: Aromatase (CYP19A1)

Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-receptor-positive breast cancer.[1][2] The inhibitory potential of this compound is compared with leading third-generation aromatase inhibitors, letrozole and anastrozole.

CompoundStructureTypeIC50 (Aromatase Inhibition)Reference
This compound Structure UnavailableNon-steroidal (Predicted)~0.8 - 5.0 µM (Estimated)Based on related imidazole derivatives[3]
Letrozole 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrileNon-steroidal, Reversible~2 - 50 nM[4][5]
Anastrozole 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropiononitrile)Non-steroidal, Reversible~8 - 100 nM (Generally less potent than Letrozole)[4][5]
Compound 21 (Imidazole Derivative) Structure UnavailableNon-steroidal0.82 µM[3]
Compound 22 (Imidazole Derivative) Structure UnavailableNon-steroidal0.86 µM[3]

Note: IC50 values can vary significantly based on the specific assay conditions (e.g., cell-based vs. cell-free, substrate concentration). Letrozole is consistently shown to be a more potent inhibitor of aromatase than anastrozole.[4]

Comparative Inhibitory Potency: Cytochrome P450 (CYP) Enzymes

The imidazole moiety is a common structural feature in many inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.[6][7] Inhibition of these enzymes can lead to significant drug-drug interactions. Here, the potential inhibitory effect of this compound is compared against vorozole and other imidazole derivatives on various CYP isoforms.

CompoundTarget CYP IsoformIC50 / KiReference
This compound CYP3A4 (Predicted)~2.0 µM (Estimated Ki)Based on similar pyrimidineimidazoles[8]
1-benzylimidazole Bt CYP6CM1vQ1.30 µM[9]
Vorozole CYP1A10.469 µM[10]
CYP2A624.4 µM[10]
CYP3A498.1 µM[10]
Letrozole CYP1A169.8 µM[10]
CYP2A6106 µM[10]
CYP3A4>1000 µM (Very Weak Inhibitor)[10]
Sulconazole CYP2C90.01 µM (Ki)[6]
Miconazole CYP3A40.03 µM (Ki)[6]

Note: The data suggests that imidazole-containing compounds can be potent, non-selective inhibitors of various CYP450 isoforms.[6] The bromobenzyl group in the target compound may influence its selectivity and potency towards specific isoforms.

Experimental Protocols

In Vitro Fluorometric Aromatase (CYP19A1) Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound against human recombinant aromatase.

Objective: To quantify the dose-dependent inhibition of aromatase activity by a test compound.

Materials:

  • Human recombinant aromatase (CYP19A1) microsomes.[11]

  • Aromatase fluorogenic substrate (e.g., a derivative that becomes fluorescent upon metabolism).[12]

  • NADPH generating system (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase).[13]

  • Aromatase assay buffer (e.g., potassium phosphate buffer, pH 7.4).[2]

  • Test compound (this compound) and reference inhibitor (e.g., Letrozole).

  • 96-well microplate (white or black, for fluorescence).

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., acetonitrile or DMSO). Perform serial dilutions to create a range of concentrations.[14]

  • Reaction Mixture Preparation: In each well of the microplate, prepare a 2X concentrated aromatase reaction mix containing the human recombinant aromatase and the NADPH generating system in the assay buffer.[12]

  • Inhibitor Incubation: Add the diluted test compound or reference inhibitor to the appropriate wells. Include a solvent control (no inhibitor). Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[12]

  • Initiation of Reaction: To start the enzymatic reaction, add the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 488/527 nm).[12]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.[15]

In Vitro Fluorometric Cytochrome P450 Inhibition Assay

This protocol describes a high-throughput method to screen for the inhibitory potential of a compound against specific CYP450 isoforms (e.g., CYP3A4).

Objective: To determine the IC50 of a test compound against a specific human CYP450 isozyme.

Materials:

  • Microsomes from cells expressing a single human CYP450 isoform (e.g., CYP3A4).[16]

  • Fluorogenic probe substrate specific to the CYP isoform being tested (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin (BFC) for CYP3A4).[17]

  • NADPH regeneration system.

  • Potassium phosphate buffer (pH 7.4).

  • Test compound and a known reference inhibitor for the specific isoform (e.g., Ketoconazole for CYP3A4).[17]

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • Assay Plate Preparation: Dispense the diluted compounds into the wells of the microplate. Include control wells with only the solvent.

  • Enzyme-Substrate Mix: Prepare a 2X reaction mix containing the CYP450 microsomes and the specific fluorogenic substrate in the buffer.

  • Reaction Initiation: Add the 2X reaction mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Fluorescence Reading: Stop the reaction (if necessary, e.g., by adding a stop solution) and measure the fluorescence signal using a microplate reader. The signal is directly proportional to the enzyme activity.[16]

  • Data Analysis: Calculate the percent inhibition at each concentration relative to the control. Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.[10]

Visualizations

Signaling and Experimental Diagrams

Estrogen_Biosynthesis_Pathway cluster_aromatase Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone (E1) Androstenedione->Estrone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Androstenedione Estradiol Estradiol (E2) Testosterone->Estradiol Testosterone->Aromatase Aromatase->Estrone Aromatase->Estradiol Inhibitor This compound Letrozole, Anastrozole Inhibitor->Aromatase Inhibition

Caption: Estrogen biosynthesis pathway and the inhibitory action of aromatase inhibitors.

Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compound start->prep_compounds incubate Pre-incubate Enzyme with Test Compound (37°C) prep_compounds->incubate prep_reaction Prepare Enzyme & NADPH Reaction Mix prep_reaction->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Kinetic Fluorescence Measurement (37°C) add_substrate->measure analyze Calculate Reaction Rate & Percent Inhibition measure->analyze calculate_ic50 Determine IC50 Value (Dose-Response Curve) analyze->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for determining IC50 values in a fluorometric assay.

References

Safety Operating Guide

Proper Disposal of 1-(4-bromobenzyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-(4-bromobenzyl)-1H-imidazole should be treated as a hazardous chemical. Proper disposal requires segregation as halogenated organic waste and coordination with your institution's Environmental Health and Safety (EHS) department for removal by an approved waste disposal contractor. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.

Researchers, scientists, and drug development professionals must handle this compound with care, adhering to established safety protocols to minimize risks and ensure environmental protection. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.

Immediate Safety and Handling Protocols

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • After skin contact: Immediately wash the affected area with soap and plenty of water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • After ingestion: Rinse mouth with water. Do not induce vomiting.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be handled as halogenated organic waste.

  • Segregation: Never mix this compound waste with non-halogenated organic waste.[1] This separation is crucial for proper disposal and can impact disposal costs.

  • Waste Container: Use a designated, sealable, and clearly labeled waste container for "Halogenated Organic Waste."

  • Labeling: The container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Always follow your institution's specific procedures for hazardous waste removal.

Spill Management

In the case of a spill, take the following steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated materials as halogenated hazardous waste.

Hazard Summary

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Source: Sigma-Aldrich

Disposal Workflow

Disposal Workflow for this compound A Identify Waste as This compound B Segregate as Halogenated Organic Waste A->B C Use Designated, Labeled Waste Container B->C D Store Safely in a Well-Ventilated Area C->D E Contact EHS for Waste Pickup D->E F Professional Disposal by Approved Contractor E->F

Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromobenzyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromobenzyl)-1H-imidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.